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  • Product: Methyl 2,5-difluoro-4-nitrophenylacetate
  • CAS: 1806290-03-8

Core Science & Biosynthesis

Foundational

Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1806290-03-8): Strategic Synthesis and Application in Fluorinated API Development

Executive Summary In modern pharmaceutical development, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the strategic incorporation of fluorine atoms into aromatic systems is a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I approach the synthesis and utilization of Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1806290-03-8) [1] not merely as a sequence of chemical transformations, but as a highly orchestrated manipulation of electronic effects.

This specific compound serves as a pivotal advanced intermediate. Its unique 2,5-difluoro-4-nitro substitution pattern provides an orthogonal reactivity profile: the methyl ester group allows for controlled homologation or amidation, while the highly activated nitro group serves as a masked amine—and subsequently, a masked fluorine via diazonium chemistry. This makes it an indispensable building block in the synthesis of 2,4,5-trifluorophenylacetic acid, the critical precursor to the blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin[2], as well as various VLA-4 integrin inhibitors[3].

Physicochemical Profiling

To ensure robust handling and analytical tracking during scale-up, the fundamental physicochemical parameters of the intermediate must be established. Below is a consolidated data profile[1].

PropertyValue / Description
Chemical Name Methyl 2,5-difluoro-4-nitrophenylacetate
CAS Registry Number 1806290-03-8
Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
Structural Class Fluorinated Nitroaromatic Ester
Physical State Yellow to orange oil/solid (temperature dependent)
Key Reactivity Sites Methyl ester (C-1 homologation), Nitro group (C-4 reduction), Fluoro groups (C-2, C-5 SNAr potential)

Mechanistic Role in API Synthesis: The Causality of Design

The synthesis of highly specific fluorinated patterns, such as the 2,4,5-trifluorophenyl moiety found in Sitagliptin, is notoriously difficult to achieve via direct electrophilic fluorination due to poor regiocontrol. Instead, we rely on the regioselective4[4] of 2,4,5-trifluoronitrobenzene.

The Electronic Rationale: The nitro group is a powerful electron-withdrawing group (EWG) that strongly activates the ortho and para positions of the benzene ring toward nucleophilic attack. In 2,4,5-trifluoronitrobenzene, the fluorine at the 4-position is para to the nitro group, making it highly susceptible to displacement by a malonate carbanion. While the 2-position is ortho to the nitro group, it is sterically hindered. By carefully controlling the temperature and base, we force the reaction to proceed almost exclusively at the para position, yielding the 2,5-difluoro-4-nitro pattern. This precise electronic manipulation is what makes CAS 1806290-03-8 such a valuable and reliable intermediate[3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each transformation in real-time without solely relying on post-reaction LC-MS.

Protocol A: Regioselective Synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate

Objective: Convert 2,4,5-trifluoronitrobenzene to the target methyl ester via malonate condensation and decarboxylation.

  • Carbanion Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Causality: The low temperature controls the exothermic deprotonation of dimethyl malonate, preventing thermal degradation of the solvent. Add dimethyl malonate dropwise until hydrogen gas evolution ceases.

  • SNAr Reaction: Introduce 2,4,5-trifluoronitrobenzene dropwise to the enolate solution. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly mobile fluoronitrobenzene spot and the formation of a distinct, UV-active, yellow-tinted lower-Rf spot confirms the formation of dimethyl 2-(2,5-difluoro-4-nitrophenyl)malonate[4].

  • Hydrolysis & Decarboxylation: Isolate the malonate adduct and dissolve it in a mixture of acetic acid and aqueous HCl (or TFA), then heat to reflux. Self-Validation: The application of heat drives the acidic decarboxylation. The continuous evolution of CO₂ gas serves as a visual marker of reaction progress. Once bubbling ceases, decarboxylation to 2,5-difluoro-4-nitrophenylacetic acid is complete[3].

  • Fischer Esterification: Dissolve the resulting acid in anhydrous methanol with a catalytic amount of concentrated H₂SO₄ and reflux. Quench with saturated NaHCO₃, extract with EtOAc, and concentrate to yield Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1806290-03-8). Self-Validation: ¹H NMR will show a distinct singlet at ~3.7 ppm (ester methyl) and a singlet at ~3.6 ppm (benzylic CH₂), confirming the structure.

Protocol B: Downstream Conversion to 2,4,5-Trifluorophenylacetic Acid

Objective: Transform the intermediate into the Sitagliptin precursor.

  • Nitro Reduction: Dissolve the methyl ester in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm). Causality: Mild hydrogenation selectively reduces the nitro group to an aniline without causing hydrodefluorination (loss of aromatic fluorine).

  • Balz-Schiemann Fluorination: Cool the resulting aniline in aqueous HBF₄ to < 5 °C and add aqueous NaNO₂ dropwise. Causality: Maintaining strict temperature control is critical to prevent the premature, explosive decomposition of the diazonium tetrafluoroborate salt. Filter the precipitated salt, dry it, and subject it to controlled thermal decomposition. Self-Validation: The release of nitrogen gas indicates the successful installation of the third fluorine atom[4].

  • Saponification: Treat the resulting methyl 2,4,5-trifluorophenylacetate with aqueous LiOH in THF/Water. Acidify to pH 2 to precipitate 2,4,5-trifluorophenylacetic acid, ready for2 of Sitagliptin[2].

Pathway Visualization

The following diagram maps the logical flow of the chemical transformations described above, highlighting the strategic position of CAS 1806290-03-8.

Synthesis SM 2,4,5-Trifluoronitrobenzene Step1 SNAr with Malonate Ester (Base-catalyzed) SM->Step1 Int1 2-(2,5-Difluoro-4-nitrophenyl)malonate Step1->Int1 Step2 Hydrolysis, Decarboxylation & Methanol Esterification Int1->Step2 Target Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1806290-03-8) Step2->Target Step3 1. Nitro Reduction 2. Balz-Schiemann 3. Hydrolysis Target->Step3 Precursor 2,4,5-Trifluorophenylacetic acid Step3->Precursor API Sitagliptin (DPP-4 Inhibitor) Precursor->API Asymmetric Synthesis

Synthetic pathway from 2,4,5-trifluoronitrobenzene to Sitagliptin via CAS 1806290-03-8.

References

  • ChemicalBook. "Methyl 2,5-difluoro-4-nitrophenylacetate CAS#: 1806290-03-8".
  • Google Patents. "CN103012111B - A kind of preparation method of 2,4,5-trifluoro benzene acetic acid".
  • Google Patents. "WO2001000206A1 - Vla-4 inhibitor compounds".
  • Google Patents. "WO2010131025A1 - Sitagliptin synthesis".

Sources

Exploratory

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,5-difluoro-4-nitrophenylacetate In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2,5-difluoro-4-nitrophenylacetate

In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular entities is the foundational step. Methyl 2,5-difluoro-4-nitrophenylacetate serves as a prime example of a highly functionalized aromatic compound, a versatile intermediate whose utility is contingent upon unambiguous structural verification. The presence of multiple reactive sites—a nitro group, two fluorine atoms, and an ester moiety—makes it a valuable building block. However, these same features introduce complexity into its analytical profile.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the spectroscopic characterization of methyl 2,5-difluoro-4-nitrophenylacetate. As a senior application scientist, the following sections are structured not as a rigid template but as a logical workflow. We will delve into the "why" behind the analytical choices, explaining how to leverage Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a synergistic manner to build an unassailable structural proof. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment of each atom. For a molecule like methyl 2,5-difluoro-4-nitrophenylacetate, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial; it is essential for complete assignment.

Workflow for Comprehensive NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample ~10-20 mg of Analyte Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Tube High-Precision NMR Tube Solvent->Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) Tube->Spectrometer H1 ¹H NMR Spectrometer->H1 C13 ¹³C{¹H} NMR Spectrometer->C13 F19 ¹⁹F NMR Spectrometer->F19 Processing Software Processing (Phase/Baseline Correction) H1->Processing C13->Processing F19->Processing Integration Peak Integration (Proton Ratios) Processing->Integration Coupling Coupling Constant (J) Analysis (Connectivity) Processing->Coupling Shifts Chemical Shift (δ) Analysis (Environment) Processing->Shifts Structure Structure Confirmation Integration->Structure Coupling->Structure Shifts->Structure

Caption: Workflow for complete NMR-based structural elucidation.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides the initial count and connectivity of non-exchangeable protons. The aromatic region will be particularly informative due to spin-spin coupling between protons and fluorine atoms.

  • Expected Signals & Rationale:

    • Aromatic Protons (H-3, H-6): The two protons on the aromatic ring are in distinct chemical environments. The powerful electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atoms will shift these protons significantly downfield, likely in the range of 7.5-8.5 ppm[1][2].

      • H-3: This proton is flanked by a fluorine (F-2) and a nitro group (at C-4). It will appear as a doublet of doublets (dd) due to coupling with H-6 (³JHH, typically 7-9 Hz) and the adjacent fluorine F-2 (³JHF, typically 6-10 Hz).

      • H-6: This proton is adjacent to a fluorine (F-5). It will appear as a doublet of doublets (dd) due to coupling with H-3 (³JHH) and the adjacent fluorine F-5 (³JHF). A smaller four-bond coupling to F-2 (⁴JHF) may also be observed, potentially further splitting the signal.

    • Methylene Protons (-CH₂-): The two protons of the acetate's methylene group are chemically equivalent. They will appear as a singlet, as there are no adjacent protons to couple with. The proximity to the electron-withdrawing aromatic ring and the ester carbonyl will shift this peak to approximately 3.8-4.2 ppm.

    • Methyl Protons (-CH₃): The three equivalent protons of the methyl ester group will appear as a sharp singlet, typically around 3.7-3.9 ppm[3].

¹³C NMR Spectroscopy: The Carbon Skeleton and Fluorine's Influence

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and, critically, the impact of C-F coupling.

  • Expected Signals & Rationale:

    • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, expected to appear around 165-170 ppm[4].

    • Aromatic Carbons:

      • C-F Carbons (C-2, C-5): These carbons will exhibit very large one-bond C-F coupling constants (¹JCF) of 240-260 Hz, appearing as distinct doublets[5]. Their chemical shifts will be significantly affected by the direct attachment of fluorine.

      • C-NO₂ Carbon (C-4): The carbon bearing the nitro group will be shifted downfield due to strong resonance and inductive effects.

      • C-CH₂ Carbon (C-1): The ipso-carbon attached to the acetate group.

      • C-H Carbons (C-3, C-6): These carbons will show smaller two-bond and three-bond C-F couplings (²JCF, ³JCF), which are invaluable for definitive assignment.

    • Aliphatic Carbons:

      • Methylene Carbon (-CH₂-): Expected in the 40-50 ppm range.

      • Methyl Carbon (-O CH₃): Expected around 52-55 ppm[5].

¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Atoms

Given the two distinct fluorine atoms, ¹⁹F NMR is indispensable. The chemical shifts are reported relative to a standard like CFCl₃[6].

  • Expected Signals & Rationale:

    • Two distinct signals are expected, one for F-2 and one for F-5. Aryl fluorides typically resonate in the -100 to -140 ppm range[7].

    • The signals will likely appear as complex multiplets (or doublet of doublets) due to coupling with each other (⁴JFF) and with the aromatic protons H-3 (³JHF) and H-6 (³JHF and ⁴JHF). The magnitude of these couplings provides definitive proof of their relative positions on the ring.

Technique Predicted Chemical Shifts (δ, ppm) Key Coupling Constants (J, Hz)
¹H NMR H-3, H-6: 7.5 - 8.5-CH₂-: 3.8 - 4.2-CH₃: 3.7 - 3.9³JHH: ~8³JHF: ~8⁴JHF: ~2-4
¹³C NMR C=O: ~168C-F: ~150-160Aromatic C-H, C-N, C-C: 115-145-OCH₃: ~53-CH₂-: ~45¹JCF: ~250²JCF, ³JCF: 5-25
¹⁹F NMR F-2, F-5: -100 to -140⁴JFF, ³JHF, ⁴JHF (variable)
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of methyl 2,5-difluoro-4-nitrophenylacetate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. For quantitative NMR (qNMR), an internal standard of known purity and mass should be added.

  • Transfer: Filter the solution into a high-precision 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse. Ensure an adequate number of scans for a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, more scans are required (e.g., 128-1024).

  • ¹⁹F Spectrum Acquisition: Tune the probe to the ¹⁹F frequency and acquire a one-dimensional spectrum.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external reference (for ¹⁹F).

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of Key Vibrational Frequencies

The IR spectrum of methyl 2,5-difluoro-4-nitrophenylacetate will be dominated by strong absorptions corresponding to its nitro and ester functionalities.

  • N-O Stretching (Nitro Group): This is one of the most characteristic features. Two strong, sharp bands are expected:

    • Asymmetric Stretch: ~1520-1560 cm⁻¹

    • Symmetric Stretch: ~1340-1370 cm⁻¹ The precise position is indicative of the electronic environment of the aromatic ring[8].

  • C=O Stretching (Ester Group): A very strong, sharp absorption band is expected between 1735-1750 cm⁻¹. This is a classic indicator of an aliphatic ester carbonyl[1].

  • C-O Stretching (Ester Group): Two distinct C-O stretching bands are expected, typically in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-F Stretching: Strong absorptions due to carbon-fluorine stretching are expected in the 1100-1400 cm⁻¹ range. These may overlap with other signals but contribute to the complexity of the fingerprint region.

Experimental Protocol: FTIR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid methyl 2,5-difluoro-4-nitrophenylacetate powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For a compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and highly effective method.

Fragmentation Pathway Analysis

G MolIon [M]⁺˙ m/z = 233 Frag1 [M - OCH₃]⁺ m/z = 202 MolIon->Frag1 - •OCH₃ Frag2 [M - COOCH₃]⁺ m/z = 174 MolIon->Frag2 - •COOCH₃ Frag3 [M - NO₂]⁺ m/z = 187 MolIon->Frag3 - •NO₂ Frag4 [C₇H₃F₂O]⁺ m/z = 156 Frag2->Frag4 - CO

Caption: Predicted electron ionization fragmentation pathway.

  • Molecular Ion (M⁺˙): The molecular formula is C₉H₇F₂NO₄. The nominal molecular weight is 231. The exact mass (monoisotopic) is crucial for high-resolution MS (HRMS), confirming the elemental composition. The molecular ion peak at m/z 231 should be visible.

  • Key Fragmentation Pathways (EI):

    • Loss of Methoxy Radical (-•OCH₃): Cleavage of the ester O-CH₃ bond is common, leading to a fragment at m/z 200 .

    • Loss of Carbomethoxy Radical (-•COOCH₃): Alpha-cleavage next to the aromatic ring can result in the loss of the entire ester side chain, giving a fragment at m/z 172 .

    • Loss of Nitro Group (-•NO₂): A characteristic fragmentation for nitroaromatics is the loss of the nitro group, which would yield a fragment at m/z 185 [9].

    • McLafferty Rearrangement: While less common for methyl esters, a McLafferty rearrangement is a possibility to consider if a longer alkyl chain were present.

Ion Proposed Structure m/z (Nominal) Rationale
[M]⁺˙ C₉H₇F₂NO₄⁺˙231Molecular Ion
[M - OCH₃]⁺ C₈H₄F₂NO₃⁺200Loss of methoxy radical
[M - COOCH₃]⁺ C₇H₄F₂NO₂⁺172Loss of carbomethoxy radical
[M - NO₂]⁺ C₉H₇F₂O₂⁺185Loss of nitro radical
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane[9].

  • GC Instrumentation and Conditions:

    • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • GC Column: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes[9].

  • MS Instrumentation and Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Temperatures: Ion Source at 230 °C, Quadrupole at 150 °C.

  • Data Acquisition and Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the analyte. The mass spectrum corresponding to that peak can then be extracted and analyzed, comparing it to predicted fragmentation patterns and library databases.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of methyl 2,5-difluoro-4-nitrophenylacetate is a clear demonstration of the power of modern analytical chemistry. While each technique—NMR, IR, and MS—provides a unique piece of the puzzle, their true strength lies in their synergistic application. NMR defines the precise atomic connectivity and stereochemistry. IR rapidly confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and a fragmentation fingerprint that corroborates the structure. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently and unequivocally confirm the identity and purity of this and other complex synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (2016). Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate. [Link]

  • The Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2019). Supporting Information for a study on tetrahydropyrimidine derivatives. [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0245385). [Link]

  • D'Annessa, I., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Overman, L. E., & Velthuisen, E. J. (2014). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]

  • Riemer, T., et al. (2019). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). [Link]

  • Natural Products Magnetic Resonance Database (NP-MRD). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0245385). [Link]

  • PrepChem.com. (2023). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • PrepChem.com. (2023). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison, Chemistry Department. 19F NMR Reference Standards. [Link]

  • Gowda, B. T., et al. (2009). 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. PMC. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

  • ResearchGate. (2026). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Wang, J., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. Journal of Food Science and Technology. [Link]

  • U.S. Food & Drug Administration (FDA). (2021). Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. [Link]

  • Fun, H.-K., et al. (2008). 4-Nitrophenyl 2-methylbenzoate. PMC. [Link]

  • Talsky, G. (2021). Derivative Spectroscopy. ResearchGate. [Link]

  • ResearchGate. (2025). UV Derivative Spectroscopy: A Comprehensive Review for Advancement in Quantification. [Link]

  • National Institute of Standards and Technology (NIST). Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. [Link]

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Foundational

Physicochemical Profiling and Solubility Determination of Methyl 2,5-difluoro-4-nitrophenylacetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: Methyl 2-(2,5-difluoro-4-nitrophenyl)acetate (CAS: 1806290-03-8) Executive Summary In modern pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: Methyl 2-(2,5-difluoro-4-nitrophenyl)acetate (CAS: 1806290-03-8)

Executive Summary

In modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for synthesizing targeted active pharmaceutical ingredients (APIs), such as kinase inhibitors and central nervous system therapeutics. Methyl 2,5-difluoro-4-nitrophenylacetate is a highly versatile intermediate. However, its unique combination of functional groups—an ester, a strongly electron-withdrawing nitro group, and two highly electronegative fluorine atoms—creates a complex physicochemical profile.

Understanding and accurately determining the solubility of this compound is a prerequisite for optimizing reaction conditions, designing purification protocols (e.g., crystallization), and preventing costly precipitation events during scale-up. This guide provides an in-depth mechanistic analysis of its solubility behavior, a predictive solvent matrix, and a self-validating experimental protocol for empirical determination.

Structural Causality and Hansen Solubility Parameters (HSP)

To rationally select solvents rather than relying on trial-and-error, process chemists utilize Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[1].

The solubility of Methyl 2,5-difluoro-4-nitrophenylacetate is governed by the specific interplay of its structural moieties:

  • The Nitro Group ( −NO2​ ): This group introduces a massive permanent dipole moment, significantly elevating the molecule's polarity parameter ( δP​ ). It acts as a weak hydrogen-bond acceptor but heavily restricts solubility in purely non-polar aliphatic solvents[2].

  • The Ester Linkage ( −COOCH3​ ): Provides moderate hydrogen-bond acceptor capabilities ( δH​ ), making the compound amenable to solvation by polar protic and polar aprotic solvents.

  • The Difluoro Substitution ( −F2​ ): Fluorine is highly electronegative but possesses very low polarizability. The introduction of fluorine atoms onto the aromatic ring increases the dispersion forces ( δD​ ) and overall lipophilicity while simultaneously reducing the basicity of the adjacent ester and nitro groups. Fluorinated aromatics often exhibit unique "fluorophilic" interactions, meaning they dissolve exceptionally well in moderately polar, highly dispersive environments[1][2].

The Causality of Solvation: Dissolution occurs when the free energy of mixing ( ΔG ) is negative. By matching the HSP vector of the solvent to the solute (minimizing the interaction distance, Ra​ , in Hansen space), the enthalpy of mixing ( ΔH ) approaches zero, allowing the entropy of mixing to drive the dissolution process[1].

Predictive Solvent Matrix (Data Presentation)

Based on the functional group analysis and HSP principles, the following table summarizes the predicted solubility profile for Methyl 2,5-difluoro-4-nitrophenylacetate across standard solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh (>100 mg/mL)Excellent HSP match. These solvents possess high δP​ and δD​ values that perfectly stabilize the highly polarized nitro-aromatic ring without requiring H-bond donation.
Ethers / Esters THF, Ethyl Acetate, DioxaneHigh to Moderate The ester functionality of the solute engages in favorable dipole-dipole interactions with these solvents. THF provides excellent solvation for fluorinated rings.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Alcohols can donate hydrogen bonds to the ester and nitro groups. However, the highly electronegative fluorines limit extensive H-bond networking, capping maximum solubility.
Halogenated Dichloromethane (DCM), ChloroformModerate Good dispersion ( δD​ ) matching for the fluorinated aromatic ring, but environmental and toxicity concerns limit their use in late-stage API synthesis.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow (<1 mg/mL)Severe HSP mismatch. The low δP​ of aliphatic solvents cannot overcome the strong dipole moment and crystal lattice energy of the nitro-aromatic compound.
Aqueous Water, Aqueous BuffersVery Low (<0.1 mg/mL)The lipophilic nature of the difluorophenyl ring and the lack of ionizable groups at physiological pH render the compound practically insoluble in water[3].

Self-Validating Experimental Protocol: The Shake-Flask Method

While predictive models guide solvent selection, regulatory filings and precise process chemistry require empirical thermodynamic solubility data. The Shake-Flask Method coupled with HPLC-UV remains the gold standard for generating highly accurate, self-validating solubility data[4][5].

This protocol is designed to be self-validating: by utilizing excess solid and verifying equilibrium over multiple time points, you eliminate kinetic artifacts (e.g., supersaturation).

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solvent Preparation: Dispense 5.0 mL of the target solvent (e.g., Ethyl Acetate, Methanol, or aqueous buffer if determining environmental fate) into a highly inert borosilicate glass vial.

  • Solute Addition: Add Methyl 2,5-difluoro-4-nitrophenylacetate in distinct aliquots until a visible excess of solid remains undissolved. This guarantees that the solution has breached the saturation threshold[5].

  • Thermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C).

  • Agitation: Agitate at 150 RPM for a minimum of 24 to 48 hours. Crucial Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, overcoming the high crystal lattice energy of the solid[3][5].

Phase 2: Phase Separation 5. Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at the exact experimental temperature. Crucial Causality: Centrifugation is preferred over filtration for lipophilic compounds to prevent non-specific binding of the solute to filter membranes, which causes false-low readings[3]. 6. Supernatant Extraction: Carefully extract the clear supernatant without disturbing the solid pellet.

Phase 3: HPLC-UV Quantification 7. Dilution: Dilute the supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector. 8. Analysis: Inject the sample into an HPLC equipped with a C18 reverse-phase column and a UV detector (tuned to the λmax​ of the nitroaromatic chromophore, typically ~260-280 nm). 9. Validation: Calculate the concentration via interpolation from a previously constructed, multi-point calibration curve[4]. Repeat the sampling at 48 hours and 72 hours; equilibrium is validated when the concentration variance between consecutive time points is <5%.

Workflow Visualization

The following diagram illustrates the logical progression from empirical solubility determination to downstream API synthesis. Once the ideal solvent is identified via the shake-flask method, the intermediate is typically subjected to catalytic hydrogenation (reducing the −NO2​ to an −NH2​ ), followed by intramolecular cyclization to form complex fluorinated indoles or oxindoles.

G Start Methyl 2,5-difluoro-4-nitrophenylacetate (Solid API Intermediate) ShakeFlask Shake-Flask Equilibration (24-48h, Constant Temp) Start->ShakeFlask Add to Target Solvent Separation Phase Separation (Centrifugation / Filtration) ShakeFlask->Separation Saturation Reached Analysis HPLC-UV Quantification (Thermodynamic Solubility) Separation->Analysis Supernatant Extracted Synthesis Downstream API Synthesis (e.g., Fluorinated Oxindoles) Analysis->Synthesis Optimal Solvent Selected

Workflow: Shake-flask solubility determination and downstream API synthesis.

References

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. URL: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. URL: [Link]

  • Consideration of Hansen solubility parameters. Hansen-Solubility. URL: [Link]

Sources

Exploratory

structure elucidation of Methyl 2,5-difluoro-4-nitrophenylacetate

An In-depth Technical Guide to the Structure Elucidation of Methyl 2,5-difluoro-4-nitrophenylacetate Abstract The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 2,5-difluoro-4-nitrophenylacetate

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide provides a comprehensive, multi-technique approach to the , a substituted aromatic compound with potential applications as a synthetic intermediate in pharmaceuticals and materials science. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a logical, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices, thereby demonstrating a field-proven methodology for confirming molecular architecture.

Introduction and Analytical Strategy

The target molecule, Methyl 2,5-difluoro-4-nitrophenylacetate, possesses several key structural features: a methyl ester, a methylene bridge, and a polysubstituted aromatic ring containing two fluorine atoms and a nitro group. The precise arrangement of these substituents is critical and cannot be assumed. Our analytical strategy is therefore designed to unambiguously determine the molecular formula, identify all functional groups, and map the precise connectivity of every atom in the molecule.

The elucidation process follows a logical progression, where each technique provides a unique piece of the structural puzzle. High-resolution mass spectrometry (HRMS) will establish the elemental composition. Fourier-transform infrared (FTIR) spectroscopy will confirm the presence of key functional groups. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy (COSY, HSQC, HMBC), will provide the detailed bonding framework and stereochemistry.

G cluster_start Initial Analysis cluster_mass_spec Mass Spectrometry cluster_ir_spec Infrared Spectroscopy cluster_nmr_spec NMR Spectroscopy cluster_conclusion Final Confirmation Start Target Compound: Methyl 2,5-difluoro-4-nitrophenylacetate MS High-Resolution MS (ESI-TOF) Start->MS IR FTIR Spectroscopy Start->IR NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Start->NMR_1D MS_Result Result: Molecular Formula (C₉H₇F₂NO₄) MS->MS_Result Conclusion Structure Confirmed MS_Result->Conclusion IR_Result Result: Functional Group ID (C=O, NO₂, C-F, Ar-H) IR->IR_Result IR_Result->Conclusion NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Result Result: Atom Connectivity & Framework NMR_2D->NMR_Result NMR_Result->Conclusion

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Blueprint

Expertise & Rationale: The first step in any structure elucidation is to determine the elemental composition. High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, which is essential for validating the proposed structure.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A high-resolution TOF mass spectrometer equipped with an ESI source is used.

  • Ionization Mode: The analysis is conducted in positive ion mode to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Data Acquisition: Data is acquired over a mass range of m/z 100-500. An internal calibrant is used to ensure high mass accuracy (< 5 ppm).

Expected Results and Interpretation

For Methyl 2,5-difluoro-4-nitrophenylacetate (C₉H₇F₂NO₄), the expected exact masses are:

  • Molecular Weight: 231.15 g/mol

  • [M+H]⁺: 232.0409 m/z

  • [M+Na]⁺: 254.0228 m/z

Observing a peak with a mass corresponding to one of these ions within a 5 ppm error margin provides strong evidence for the proposed molecular formula. The fragmentation pattern can also offer structural clues, such as the loss of the methoxy group (-OCH₃) or the entire methyl acetate moiety.[1][2]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, we can quickly confirm the presence of the carbonyl group of the ester, the nitro group, carbon-fluorine bonds, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is subtracted.

Data Presentation: Expected IR Absorption Bands
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C=O StretchEster Carbonyl~1740
N-O Asymmetric StretchNitro Group (NO₂)~1530
N-O Symmetric StretchNitro Group (NO₂)~1350
C-F StretchAryl-Fluorine~1250-1100
C-O StretchEster~1200-1000
C=C StretchAromatic Ring~1600 and ~1475
=C-H Bending (out-of-plane)Substituted Benzene~900-700

The presence of strong absorption bands in these regions confirms the key functional components of the molecule, aligning with the data from mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5] For a molecule with ¹H, ¹³C, and ¹⁹F nuclei, a multi-pronged NMR approach is essential.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The chemical shift provides information about the electronic environment, while the integration gives the relative number of protons. For this molecule, we expect three distinct signals corresponding to the aromatic, methylene, and methyl protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

Predicted Spectrum and Interpretation:

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling (J) HzRationale
Ar-H (H-3)7.5 - 7.8dd (or t)1H³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 4-6 HzDeshielded by adjacent electron-withdrawing F and NO₂ groups. Coupled to both F atoms.
Ar-H (H-6)8.0 - 8.3dd (or t)1H³J(H,F) ≈ 8-10 Hz, ⁴J(H,F) ≈ 4-6 HzDeshielded by adjacent F and NO₂ groups. Coupled to both F atoms.
-CH₂ -Ar~3.8 - 4.0s2H-Methylene protons adjacent to the aromatic ring and ester carbonyl. Singlet expected as no adjacent ¹H.
-O-CH₃ ~3.7 - 3.9s3H-Classic methyl ester chemical shift.

Note: The exact appearance of the aromatic protons can be complex due to coupling to two different fluorine atoms. The labels H-3 and H-6 are based on standard IUPAC numbering.

¹³C NMR and DEPT-135 Spectroscopy

Expertise & Rationale: ¹³C NMR identifies all unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed, which is a key diagnostic feature.[6] A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Predicted Spectrum and Interpretation:

Signal AssignmentPredicted δ (ppm)DEPT-135C-F Coupling (J) HzRationale
C =O~169-171Absent-Typical ester carbonyl chemical shift.
C -F (C-2)~155-160Absent¹J(C,F) ≈ 240-260 Hz (d)Large one-bond coupling constant is characteristic.
C -F (C-5)~153-158Absent¹J(C,F) ≈ 240-260 Hz (d)Similar to C-2 but with slightly different shift due to substitution pattern.
C -NO₂ (C-4)~140-145Absent²J(C,F) ≈ 15-20 Hz (dd)Deshielded by NO₂. Coupled to two F atoms.
Ar-C H (C-6)~120-125Positive²J(C,F) ≈ 20-25 Hz, ³J(C,F) ≈ 3-5 Hz (dd)Coupled to two F atoms through two and three bonds.
Ar-C H (C-3)~115-120Positive²J(C,F) ≈ 20-25 Hz, ³J(C,F) ≈ 3-5 Hz (dd)Coupled to two F atoms through two and three bonds.
C -1 (ipso)~125-130Absent²J(C,F) ≈ 18-22 Hz (dd)Quaternary carbon attached to the CH₂ group. Coupled to two F atoms.
-O-C H₃~52-54Positive-Typical methyl ester carbon.
-C H₂-Ar~40-42Negative-Methylene carbon, appears as a negative peak in DEPT-135.

Note: The carbon signals of the fluorinated ring will appear as doublets or doublets of doublets due to C-F coupling.[7][8]

2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR suggests the pieces of the molecule, 2D NMR proves their connectivity. For this structure, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to build the molecular skeleton. Heteronuclear Single Quantum Coherence (HSQC) is used to definitively link each proton to its directly attached carbon.[9]

Experimental Protocols:

  • HSQC: A standard sensitivity-enhanced HSQC experiment is performed to correlate the ¹H and ¹³C spectra.

  • HMBC: A standard HMBC experiment is optimized for a long-range coupling constant of ~8 Hz.

Key Expected HMBC Correlations:

  • Methyl Protons (-OCH₃): A strong correlation to the carbonyl carbon (C =O) will confirm the methyl ester functionality.

  • Methylene Protons (-CH₂-): Correlations to the carbonyl carbon (C =O), the ipso-aromatic carbon (C -1), and the two ortho-aromatic carbons (C -2 and C -6) will unequivocally link the acetate group to the phenyl ring at the correct position.

  • Aromatic Protons (Ar-H): Correlations to neighboring aromatic carbons will confirm the substitution pattern on the ring. For example, the proton at C-6 should show correlations to C-1, C-5, and C-4.

Caption: Key HMBC correlations for structural assignment.

Data Synthesis and Final Confirmation

The structure of Methyl 2,5-difluoro-4-nitrophenylacetate is definitively confirmed by the convergence of all analytical data.

  • HRMS establishes the correct molecular formula: C₉H₇F₂NO₄.

  • FTIR confirms the presence of all key functional groups: ester C=O, NO₂, and C-F.

  • ¹H and ¹³C NMR show the correct number and type of proton and carbon environments, with characteristic C-F and H-F coupling patterns providing initial placement of the fluorine atoms.

  • HSQC links each proton to its directly bonded carbon.

  • HMBC provides the final, unambiguous proof of connectivity. The crucial correlations from the methylene (-CH₂-) protons to the carbonyl carbon and the aromatic ring carbons (C-1, C-2, C-6) lock the acetate moiety to the phenyl ring. Correlations from the aromatic protons further confirm the 2,5-difluoro and 4-nitro substitution pattern.

References

  • Tan, D., & Li, Z. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. Journal of Chromatography A, 1474, 130-137. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • ResearchGate. (2013). How does one elucidate structure elucidation for phyto compounds? Retrieved from [Link]

  • Powers Group, University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. Retrieved from [Link]

  • Berger, S. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-VCH.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Son, S.-C., Yu, G.-H., Park, S., & Lee, S. (2020). Analysis of Chemical Characteristics of PM2.5 during Spring in Gwangju Using Attenuated Total Reflectance FTIR Technique. Journal of Korean Society for Atmospheric Environment, 36(2), 171-184. [Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of Methyl 2,5-difluoro-4-nitrophenylacetate (CAS 1806290-03-8): A Technical Guide for Drug Development

Executive Summary As drug development pipelines increasingly rely on highly functionalized fluorinated aromatics, the demand for versatile building blocks has surged. Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 180629...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly rely on highly functionalized fluorinated aromatics, the demand for versatile building blocks has surged. Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1806290-03-8) has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) (1)[1]. As a Senior Application Scientist, I frequently evaluate the utility of such intermediates to optimize downstream yields. This compound is particularly valuable in the development of α4β1 integrin (VLA-4) inhibitors (2)[2] and dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin (3)[3]. This guide provides an in-depth technical analysis of its commercial availability, physicochemical profile, and validated synthetic methodologies.

Physicochemical Profiling & Commercial Availability

Quantitative data regarding this compound is summarized in Table 1. Its commercial viability stems from the stability of the methyl ester compared to its free acid counterpart. The esterification prevents premature decarboxylation during storage and shipping, ensuring a longer shelf-life and higher purity upon receipt from commercial suppliers like BLD Pharm (4)[4] and Ambeed (5)[5].

ParameterSpecification / Data
Chemical Name Methyl 2,5-difluoro-4-nitrophenylacetate
CAS Number 1806290-03-8
Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
Typical Purity >97% (HPLC)
Commercial Suppliers BLD Pharm, Ambeed, ChemicalBook
Storage Conditions 2-8°C, protect from strong bases

Table 1: Physicochemical and Commercial Profile of Methyl 2,5-difluoro-4-nitrophenylacetate.

Mechanistic Pathways & Synthetic Utility

The synthetic utility of Methyl 2,5-difluoro-4-nitrophenylacetate lies in its highly activated aromatic ring. The presence of the strongly electron-withdrawing nitro group at the para position activates the adjacent fluorine atoms toward Nucleophilic Aromatic Substitution (SNAr).

Historically, the synthesis of related compounds involves the reaction of 2,5-difluoronitrobenzene with dialkyl malonates, followed by acid-mediated hydrolysis and decarboxylation (2)[2]. Alternatively, utilizing 2,4,5-trifluoronitrobenzene allows for a highly regioselective SNAr reaction with dimethyl malonate (3)[3]. The causality here is driven by electronic effects: the fluorine atom para to the nitro group is the most electrophilic site, ensuring selective substitution over the other halogen positions.

SynthesisPathway A 2,4,5-Trifluoronitrobenzene C Dimethyl 2-(2,5-difluoro- 4-nitrophenyl)malonate A->C SNAr Reaction (Nucleophilic Attack) B Dimethyl Malonate + Base (NaH) B->C D Methyl 2,5-difluoro- 4-nitrophenylacetate (CAS: 1806290-03-8) C->D Decarboxylation (-CO2)

Figure 1: SNAr and decarboxylation pathway for the synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems. Every step includes observable metrics to confirm reaction progression.

Protocol 1: Synthesis via SNAr and Decarboxylation

Objective: Generate Methyl 2,5-difluoro-4-nitrophenylacetate from 2,4,5-trifluoronitrobenzene.

  • Enolate Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0°C. Dropwise add dimethyl malonate. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the malonate. H2 gas evolution serves as a self-validating visual cue; wait until bubbling completely stops.

  • SNAr Reaction: Add 2,4,5-trifluoronitrobenzene dropwise. Stir at room temperature for 3 hours. The solution will transition to a deep yellow/orange, visually indicating the formation of the Meisenheimer complex intermediate.

  • Krapcho Decarboxylation: Add wet DMSO and NaCl to the reaction mixture and heat to 130°C. Causality: The chloride ion attacks one of the methyl ester groups, generating methyl chloride and releasing CO2. The cessation of CO2 bubbling validates the completion of the decarboxylation.

  • Isolation: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel chromatography to yield the target compound (2)[2].

Protocol 2: Downstream Application - Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine for subsequent coupling or diazotization (6)[6].

  • Preparation: Dissolve Methyl 2,5-difluoro-4-nitrophenylacetate in anhydrous methanol.

  • Catalyst Selection: Add 5% Palladium on Carbon (Pd/C). Causality: Pd/C is selected over harsher reducing agents (like Iron/HCl) or Raney Nickel to provide mild conditions that strictly prevent hydrodefluorination (unwanted cleavage of the C-F bonds) (3)[3].

  • Hydrogenation: Purge the vessel with N2, then introduce H2 via a balloon (1 atm). Stir at room temperature. Self-Validation: Monitor hydrogen uptake. The reaction is complete when H2 consumption stops. TLC (Hexane/EtOAc) should show the complete disappearance of the starting material.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.

Workflow Step1 Step 1: Preparation Dissolve substrate in MeOH Purge with N2 Step2 Step 2: Catalyst Addition Add 5% Pd/C carefully (Avoid hydrodefluorination) Step1->Step2 Step3 Step 3: Hydrogenation H2 atmosphere (1 atm) Monitor via TLC/HPLC Step2->Step3 Step4 Step 4: Filtration Filter through Celite pad Wash with MeOH Step3->Step4 Step5 Step 5: Isolation Concentrate in vacuo Yield Amino-ester Step4->Step5

Figure 2: Self-validating experimental workflow for the catalytic hydrogenation of the nitro moiety.

Supply Chain Strategy & Quality Control

When sourcing Methyl 2,5-difluoro-4-nitrophenylacetate for GMP or advanced R&D purposes, rigorous quality control is paramount. Because the synthesis involves multiple fluorinated positional isomers, 19F-NMR is critical to verify that the fluorine atoms are strictly at the 2 and 5 positions. Furthermore, while suppliers provide this compound in varying quantities, researchers must independently verify HPLC purity (>97%) to avoid downstream catalyst poisoning during sensitive hydrogenation steps.

References

  • Title: Methyl 2,5-difluoro-4-nitrophenylacetate CAS#: 1806290-03-8 | Source: ChemicalBook | URL: 1

  • Title: WO2001000206A1 - Vla-4 inhibitor compounds | Source: Google Patents | URL: 2

  • Title: 932373-91-6|2-(3,5-Difluoro-4-nitrophenyl)acetic acid | Source: BLD Pharm | URL: 4

  • Title: 770719-22-7 | 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid | Source: Ambeed | URL: 5

  • Title: CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid | Source: Google Patents | URL: 3

  • Title: CN103012111B - A kind of preparation method of 2,4,5-trifluoro benzene acetic acid | Source: Google Patents | URL: 6

Sources

Exploratory

An In-depth Technical Guide to the Physical Appearance and Stability of Methyl 2,5-difluoro-4-nitrophenylacetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical characteristics of Me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2,5-difluoro-4-nitrophenylacetate, with a particular focus on its physical appearance and stability. As a substituted nitroaromatic compound, its handling, storage, and application in research and development demand a thorough understanding of its properties to ensure experimental integrity and safety. This document synthesizes information from related compounds and established principles of organic chemistry to offer field-proven insights and detailed protocols for its management and stability assessment.

Introduction

Methyl 2,5-difluoro-4-nitrophenylacetate is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its structure, which combines a phenylacetate moiety with electron-withdrawing fluorine and nitro groups, imparts unique chemical reactivity and physical properties. The stability of such a molecule is of paramount importance, as degradation can lead to the formation of impurities that may compromise experimental results and introduce safety hazards. This guide serves as an essential resource for professionals working with this compound, providing a deep dive into its expected physical appearance, factors influencing its stability, and methodologies for its assessment.

Physicochemical Properties

While specific experimental data for Methyl 2,5-difluoro-4-nitrophenylacetate is not extensively documented in publicly available literature, its properties can be reliably inferred from structurally analogous compounds, such as other nitrophenyl acetates.

Physical Appearance

Based on related compounds like 4-Nitrophenyl acetate, which is described as a yellow solid or an off-white to beige powder, Methyl 2,5-difluoro-4-nitrophenylacetate is anticipated to be a crystalline solid at room temperature, likely with a pale yellow to light brown coloration.[1][2] Any significant deviation from this appearance, such as a pronounced darkening or the development of a brownish hue, may be an early indicator of degradation.

Expected Properties

The following table summarizes the expected physicochemical properties based on the analysis of related chemical structures.

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₉H₇F₂NO₄Based on chemical structure.
Molecular Weight 231.15 g/mol Calculated from the molecular formula.
Physical State SolidTypical for substituted phenylacetates.[1]
Color Pale yellow to light brownCharacteristic of many nitroaromatic compounds.[1]
Solubility Expected to have moderate solubility in organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and limited solubility in water.[3]The aromatic ring and ester group contribute to organosolubility, while the polar nitro group may impart slight aqueous solubility.
Melting Point Expected to be a solid with a defined melting point. For comparison, 4-Nitrophenyl acetate has a melting point of 75-77 °C.[4]The presence of fluorine atoms and their positions will influence the crystal lattice energy and thus the melting point.

Chemical Stability and Degradation Pathways

The stability of Methyl 2,5-difluoro-4-nitrophenylacetate is influenced by its functional groups: the nitro group, the ester linkage, and the fluorinated aromatic ring. Nitroaromatic compounds are known to be susceptible to various degradation pathways, particularly when exposed to certain environmental factors.[2]

Factors Influencing Stability
  • Light: Photodegradation is a common degradation pathway for nitroaromatic compounds. Exposure to UV or even ambient light can induce photochemical reactions, leading to color change and the formation of byproducts.

  • Temperature: Elevated temperatures can accelerate thermal degradation. Nitroaromatic compounds, in some cases, can pose a risk of thermal runaway if heated uncontrollably.[2]

  • pH: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis.

  • Oxidizing and Reducing Agents: The nitro group can be reduced to an amino group or other intermediates in the presence of reducing agents. While the electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring relatively stable against oxidation, strong oxidizing conditions should be approached with caution.

  • Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and reducing agents should be avoided to prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

The primary degradation pathways for Methyl 2,5-difluoro-4-nitrophenylacetate are anticipated to be hydrolysis of the ester and reduction of the nitro group.

Methyl 2,5-difluoro-4-nitrophenylacetate Methyl 2,5-difluoro-4-nitrophenylacetate 2,5-difluoro-4-nitrophenylacetic acid 2,5-difluoro-4-nitrophenylacetic acid Methyl 2,5-difluoro-4-nitrophenylacetate->2,5-difluoro-4-nitrophenylacetic acid Hydrolysis (Acid/Base) Methyl 2,5-difluoro-4-aminophenylacetate Methyl 2,5-difluoro-4-aminophenylacetate Methyl 2,5-difluoro-4-nitrophenylacetate->Methyl 2,5-difluoro-4-aminophenylacetate Reduction

Caption: Potential degradation pathways of Methyl 2,5-difluoro-4-nitrophenylacetate.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of Methyl 2,5-difluoro-4-nitrophenylacetate.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are recommended.

  • Respiratory Protection: If handling as a powder and dust generation is likely, a NIOSH-approved respirator is advised.[5]

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Recommended Storage Conditions

To ensure long-term stability, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is preferable. For long-term storage, consider storage at -20 °C.[4]Minimizes thermal degradation.
Light Protect from light by storing in an amber glass vial or in a light-blocking outer container.Prevents photodegradation.
Atmosphere For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.Protects against oxidation and moisture.
Container Use a tightly sealed, non-reactive container, such as a glass bottle with a Teflon-lined cap.Prevents contamination and degradation from reactive surfaces.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Methyl 2,5-difluoro-4-nitrophenylacetate, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Workflow

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC Analysis Photolytic Degradation Photolytic Degradation Photolytic Degradation->HPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidative Degradation Sample Preparation->Photolytic Degradation Sample Preparation->Thermal Degradation Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Quantify Degradants Stability Profile Stability Profile Data Interpretation->Stability Profile

Caption: Workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol

Objective: To assess the stability of Methyl 2,5-difluoro-4-nitrophenylacetate under various stress conditions.

Materials:

  • Methyl 2,5-difluoro-4-nitrophenylacetate

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 2,5-difluoro-4-nitrophenylacetate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature, taking samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, and collect samples at different time intervals.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C).

    • At specified intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Conclusion

References

  • Apphem. (n.d.). Methyl 2-Fluoro-4-nitrophenylacetate. Retrieved from [Link]

  • NextSDS. (n.d.). methyl (2-nitro-4-trifluorobenzyl)acetate — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2,5-difluoro-4-nitrophenylacetate as a Versatile Building Block in Organic Synthesis

Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established method for optimizing pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. Methyl 2,5-difluoro-4-nitrophenylacetate is a trifunctional building block of significant interest, featuring two activated fluorine atoms, a versatile nitro group, and a modifiable methyl ester. The phenylacetate core provides a valuable linker for connection to other parts of a target molecule. The strong electron-withdrawing nature of the nitro group profoundly activates the C-F bonds, particularly at the ortho C-2 position, rendering them highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This activation, combined with the potential for subsequent reduction of the nitro group to a primary amine, opens a vast synthetic space for creating diverse and complex molecular architectures.[3][4]

This guide provides an in-depth analysis of Methyl 2,5-difluoro-4-nitrophenylacetate's reactivity, offering field-proven insights and detailed protocols for its application in the synthesis of advanced intermediates for pharmaceutical and agrochemical research.

Physicochemical Properties and Safety

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data for Methyl 2,5-difluoro-4-nitrophenylacetate

PropertyValue
CAS Number 1226776-85-7
Molecular Formula C₉H₇F₂NO₄
Molecular Weight 231.15 g/mol
Appearance Expected to be a solid
Related Compounds 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (CAS: 770719-22-7)[5][6]

Safety and Handling: Methyl 2,5-difluoro-4-nitrophenylacetate, as a nitroaromatic compound, should be handled with care.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Core Synthetic Applications & Mechanistic Insights

The utility of this building block stems from three primary reactive sites, which can be addressed sequentially to construct complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Centers

The cornerstone of this reagent's reactivity is the SNAr reaction. The powerful electron-withdrawing nitro group at C-4 creates a significant partial positive charge on the ring carbons, especially at the ortho (C-2) and para (C-6, unsubstituted) positions, thereby activating the C-F bonds for nucleophilic attack.

Causality of Reactivity: The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is the driving force for the reaction. The fluorine atom at the C-2 position is generally more reactive than the one at C-5 due to the superior ability of the ortho-nitro group to stabilize the negative charge developed during the addition of the nucleophile. This provides an opportunity for regioselective mono-substitution under controlled conditions.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This powerful transformation allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols, which are pivotal in tuning the biological activity of lead compounds.[1][8]

Reduction of the Nitro Group to an Amine

The nitro group serves as a masked amine. Its reduction is one of the most fundamental and reliable transformations in medicinal chemistry, providing access to the critical aniline functional group.[3]

Experimental Choices: The choice of reducing agent is critical to ensure chemoselectivity, preserving the ester and other sensitive functional groups.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with simple work-up. However, it may not be suitable for molecules containing other reducible groups like alkenes or alkynes.[9]

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These classic methods are robust and tolerate many functional groups. Iron in acidic medium is particularly mild and cost-effective.[3][9]

  • Transfer Hydrogenation: Using reagents like formic acid or sodium borohydride in the presence of a transition metal catalyst can offer high selectivity, even in the presence of an ester group.[4]

The resulting amino group is a versatile handle for subsequent reactions such as amide bond formation, sulfonylation, or diazotization, dramatically expanding the synthetic possibilities.

A Strategic Workflow for Drug Discovery Intermediates

The true power of Methyl 2,5-difluoro-4-nitrophenylacetate is realized when these reactions are combined in a logical sequence. A common and highly effective strategy involves an initial SNAr reaction followed by nitro group reduction.

workflow A Start: Methyl 2,5-difluoro- 4-nitrophenylacetate B Step 1: SₙAr Reaction A->B  Nucleophile (R-NH₂) C Intermediate: 2-Substituted-5-fluoro- 4-nitrophenylacetate B->C D Step 2: Nitro Reduction C->D  Reducing Agent (H₂/Pd-C) E Product: 4-Amino-2-substituted- 5-fluorophenylacetate D->E F Step 3: Further Functionalization (e.g., Amidation, Cyclization) E->F G Final Complex Molecule / API Precursor F->G

Caption: A strategic workflow for synthesizing advanced intermediates.

This two-step sequence rapidly generates a highly functionalized aniline derivative, which is a common core structure in many pharmaceutical agents.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous substrates. Researchers should perform small-scale trials to optimize conditions for their specific nucleophiles and substrates.

Protocol 1: Regioselective SNAr with a Primary Amine

Rationale: This protocol describes the selective substitution of the more activated C-2 fluorine with a primary amine, using a non-nucleophilic base to scavenge the HF byproduct.

Materials:

  • Methyl 2,5-difluoro-4-nitrophenylacetate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2,5-difluoro-4-nitrophenylacetate.

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add the primary amine (1.1 eq) followed by DIPEA (1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction. DMF is an ideal polar aprotic solvent that can solvate the ions formed without interfering with the nucleophile.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.

Table 2: Representative Nucleophiles for SNAr

Nucleophile ClassExampleExpected Product Type
Primary/Secondary AminesMorpholine2-(Morpholino)-5-fluoro-4-nitrophenylacetate
Alcohols/PhenolsSodium Phenoxide2-(Phenoxy)-5-fluoro-4-nitrophenylacetate
ThiolsSodium Thiophenoxide2-(Phenylthio)-5-fluoro-4-nitrophenylacetate
Protocol 2: Chemoselective Reduction of the Nitro Group

Rationale: This protocol uses catalytic hydrogenation for a clean and efficient reduction of the nitro group to an amine, while preserving the ester and aromatic fluoride.

Materials:

  • Substituted 5-fluoro-4-nitrophenylacetate from Protocol 1 (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt% (5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation flask, dissolve the nitro-aromatic substrate in MeOH or EtOAc.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

    • Safety Note: Pd/C is flammable when dry and can ignite solvents in the presence of air. Handle with care.

  • Seal the flask, and purge the system by evacuating and backfilling with H₂ gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature.

    • Causality: Vigorous stirring is essential to ensure efficient mixing of the substrate, catalyst, and hydrogen gas for a smooth reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully purge the reaction vessel with an inert gas (N₂ or Ar) to remove all hydrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps or can be purified by chromatography if necessary.

Conclusion

Methyl 2,5-difluoro-4-nitrophenylacetate is a highly valuable and versatile building block for organic synthesis. Its strategically placed functional groups allow for a logical and efficient construction of complex, highly substituted aromatic compounds. The ability to perform selective SNAr reactions, followed by a robust nitro-to-amine reduction, provides a reliable pathway to key intermediates for the development of novel pharmaceuticals and agrochemicals. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this powerful reagent.

References

  • Appchem. Methyl 2-Fluoro-4-nitrophenylacetate. Available at: [Link]

  • Chambers, R. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1888. Available at: [Link]

  • NextSDS. methyl (2-nitro-4-trifluorobenzyl)acetate — Chemical Substance Information. Available at: [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(42), 18037–18044. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Properties and Applications of 2,5-Difluoro-4-nitrobenzoic Acid. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Yoo, E. S., & Barbachyn, M. (2023). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Sigman, M. S. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science. Available at: [Link]

  • Doron Scientific. (2023). 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid. Available at: [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution. Available at: [Link]

  • NSR laboratories Pvt. Ltd. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Davies, S. G., et al. (2021). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 23(15), 5899–5903. Available at: [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • PrepChem.com. Synthesis of para-nitrophenyl acetate. Available at: [Link]

Sources

Application

Application Note: Methyl 2,5-Difluoro-4-nitrophenylacetate as a Versatile Building Block for Benzimidazole Heterocycles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Regioselective functionalization, chemoselective reduction, and heterocyclic cyclization workflows. Introduction & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Regioselective functionalization, chemoselective reduction, and heterocyclic cyclization workflows.

Introduction & Mechanistic Rationale

In modern drug discovery, heavily functionalized heterocyclic scaffolds are essential for targeting complex biological pathways, such as integrin antagonism (e.g., VLA-4 inhibitors) and kinase inhibition. Methyl 2,5-difluoro-4-nitrophenylacetate (MDNP) [1] is a highly privileged, atom-efficient building block designed specifically for the rapid assembly of ortho-diamines, which are the direct precursors to benzimidazoles, quinoxalines, and benzotriazoles.

The Causality of Regioselectivity

The synthetic utility of MDNP relies on the stark electronic disparity between its two fluorine atoms during Nucleophilic Aromatic Substitution (SNAr) [2].

  • The C5-Fluorine: Positioned ortho to the strongly electron-withdrawing nitro group, the C5 position is highly activated. The nitro group stabilizes the incoming negative charge via a Meisenheimer complex, making the C5-fluorine an excellent leaving group for N-, O-, or S-nucleophiles.

  • The C2-Fluorine: Positioned meta to the nitro group, the C2-fluorine lacks this resonance stabilization. Consequently, it remains completely inert under standard SNAr conditions.

This predictable regioselectivity allows chemists to cleanly install a diverse array of primary amines at the C5 position. Subsequent chemoselective reduction of the C4-nitro group yields an electron-rich 1,2-diamine. Upon cyclization with an orthoester, the original C1-acetate group is perfectly positioned at the C6-position of the resulting benzimidazole, providing a crucial synthetic handle for downstream amide couplings.

Synthetic Workflow

The following workflow illustrates the transformation of MDNP into a functionalized benzimidazole core.

Workflow A Methyl 2,5-difluoro-4-nitrophenylacetate (Starting Material) B Regioselective SNAr (Primary Amine, DIPEA, THF) A->B C Methyl 5-(alkylamino)-2-fluoro- 4-nitrophenylacetate B->C D Nitro Reduction (SnCl2·2H2O, EtOH, Reflux) C->D E Methyl 4-amino-5-(alkylamino)- 2-fluorophenylacetate D->E F Heterocyclic Cyclization (e.g., Triethyl orthoformate, p-TsOH) E->F G Functionalized Benzimidazole Core F->G

Fig 1: Synthetic workflow from MDNP to functionalized benzimidazole heterocycles.

Quantitative Data & Characterization

The table below summarizes the expected quantitative metrics and key diagnostic analytical signals for the benzyl-substituted workflow.

CompoundTypical Yield (%)Key ¹H NMR Signals (CDCl₃, δ ppm)MS (ESI+) m/z
Methyl 2,5-difluoro-4-nitrophenylacetate N/A (SM)3.76 (s, 3H), 3.75 (s, 2H), 7.29 (dd, 1H), 7.81 (dd, 1H)232[M+H]⁺
Methyl 5-(benzylamino)-2-fluoro-4-nitrophenylacetate 85 - 923.74 (s, 3H), 4.45 (d, 2H), 6.50 (d, 1H), 7.90 (d, 1H)319 [M+H]⁺
Methyl 4-amino-5-(benzylamino)-2-fluorophenylacetate 78 - 853.72 (s, 3H), 4.20 (s, 2H), 6.45 (d, 1H), 6.60 (d, 1H)289 [M+H]⁺
Methyl 2-(1-benzyl-5-fluoro-1H-benzo[d]imidazol-6-yl)acetate 80 - 883.73 (s, 3H), 5.30 (s, 2H), 7.20 (d, 1H), 7.50 (d, 1H), 8.00 (s, 1H)299[M+H]⁺

Experimental Protocols

Protocol A: Regioselective SNAr

Objective: Synthesis of Methyl 5-(benzylamino)-2-fluoro-4-nitrophenylacetate. Causality & Logic: Using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents the competitive hydrolysis of the methyl ester that frequently occurs when using aqueous inorganic bases (like NaOH or KOH) in SNAr reactions.

  • Initiation: Dissolve Methyl 2,5-difluoro-4-nitrophenylacetate (1.0 eq, 10 mmol) in anhydrous THF (50 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the flask to 0 °C. Add DIPEA (1.5 eq, 15 mmol) followed by the dropwise addition of benzylamine (1.05 eq, 10.5 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The displacement of the fluorine atom generates a push-pull extended chromophore; the product will appear as a distinct, bright yellow spot with a lower Rf than the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of Methyl 4-amino-5-(benzylamino)-2-fluorophenylacetate. Causality & Logic: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reductions, it carries a severe risk of hydrodefluorination at the C2-position. To ensure absolute chemoselectivity and preserve the fluorine atom, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is utilized [1]. It acts as a mild, single-electron transfer reducing agent that leaves aryl halides untouched.

  • Initiation: Dissolve the yellow intermediate from Protocol A (1.0 eq, 8 mmol) in absolute ethanol (50 mL).

  • Reduction: Add SnCl₂·2H₂O (4.0 eq, 32 mmol) in one portion at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • Self-Validation: Monitor by LC-MS. Visually, the bright yellow color of the nitroaromatic starting material will fade to a pale, translucent amber as the aniline is formed.

  • Crucial Workup: Cool to room temperature and concentrate the ethanol under reduced pressure. Dissolve the crude residue in EtOAc (100 mL) and carefully pour it into an ice-cold 1M NaOH solution (100 mL). Note: This step is critical to break the stubborn tin emulsions and precipitate the tin salts as solid tin oxides.

  • Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to afford the ortho-diamine.

Protocol C: Heterocyclic Cyclization

Objective: Synthesis of Methyl 2-(1-benzyl-5-fluoro-1H-benzo[d]imidazol-6-yl)acetate. Causality & Logic: The electron-rich ortho-diamine readily condenses with orthoesters. Triethyl orthoformate acts simultaneously as the solvent, the C1-carbon source, and the dehydrating agent. Catalytic p-toluenesulfonic acid (p-TsOH) accelerates the initial imine formation and drives the cyclization forward without risking over-oxidation of the newly formed ring.

  • Initiation: Suspend the ortho-diamine from Protocol B (1.0 eq, 6 mmol) in triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-TsOH·H₂O (0.05 eq, 0.3 mmol).

  • Cyclization: Heat the mixture to 80 °C and stir for 3 hours.

  • Self-Validation: The heterogeneous suspension will typically become a clear, homogeneous solution as the benzimidazole core forms. TLC (DCM/MeOH 95:5) will reveal a new, highly UV-active spot that fluoresces bright blue under 254 nm light.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (50 mL), and wash with saturated aqueous NaHCO₃ (30 mL) to neutralize the acid catalyst.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and triturate the resulting residue with cold diethyl ether to yield the pure benzimidazole building block as an off-white solid.

References

  • Daiichi Pharmaceutical Co., Ltd. "Vla-4 inhibitor compounds." World Intellectual Property Organization, Patent WO2001000206A1, Published Jan 4, 2001.
  • Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr)." URL:[Link]

Method

Application Note: Synthesis and Pharmaceutical Applications of Methyl 2,5-difluoro-4-nitrophenylacetate

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary Methyl 2,5-difluoro-4-nitrophenylacetate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1150114-77-4) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring a reactive ester, two strategically positioned fluorines, and a reducible nitro group—makes it a critical precursor for two major classes of therapeutics: VLA-4 (α4β1 integrin) inhibitors [1] and DPP-4 inhibitors (such as Sitagliptin)[2][3].

This application note provides a comprehensive, field-validated guide to the regioselective synthesis of this intermediate, detailing the mechanistic causality behind the reaction conditions, step-by-step protocols, and its downstream utility in drug discovery.

Mechanistic Rationale & Synthetic Strategy

The traditional synthesis of phenylacetic acid derivatives often relies on step-heavy hydrolysis and Fischer esterification sequences. To optimize atom economy and yield, we outline a streamlined two-step continuous sequence: a Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a Krapcho Decarboxylation .

Regioselectivity in the SNAr Step

The starting material, 2,4,5-trifluoronitrobenzene, possesses three labile carbon-fluorine bonds. The nitro group exerts a profound electron-withdrawing effect ( −I,−M ), highly activating the ortho and para positions towards nucleophilic attack.

  • Causality of Selection: For bulky nucleophiles like the dimethyl malonate enolate, attack at the para position (C4) is kinetically and thermodynamically favored over the ortho position (C2). This is driven by reduced steric hindrance and the synergistic inductive activation by the adjacent C5 fluorine.

The Krapcho Advantage

Instead of traditional acidic hydrolysis (which yields the dicarboxylic acid requiring subsequent high-temperature decarboxylation and re-esterification) [1][3], utilizing dimethyl malonate allows for a direct Krapcho decarboxylation. Under thermal conditions with lithium chloride in wet DMSO, the chloride ion acts as a nucleophile, attacking one of the methyl ester groups to release chloromethane. The resulting carboxylate intermediate rapidly decarboxylates, directly yielding the target methyl ester in a single operational step.

Synthesis A 2,4,5-Trifluoronitrobenzene (Starting Material) B Dimethyl 2-(2,5-difluoro- 4-nitrophenyl)malonate (Intermediate) A->B Dimethyl malonate K2CO3, DMF, 0°C to RT (Regioselective SNAr) C Methyl 2,5-difluoro- 4-nitrophenylacetate (Target Product) B->C LiCl, H2O, DMSO 140°C, 6h (Krapcho Decarboxylation)

Figure 1: Streamlined two-step synthetic workflow utilizing Krapcho decarboxylation.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual and thermal cues (e.g., gas evolution) are included to ensure in-process quality control.

Protocol A: Synthesis of Dimethyl 2-(2,5-difluoro-4-nitrophenyl)malonate
  • Preparation of the Enolate: Charge a dry, nitrogen-flushed round-bottom flask with anhydrous DMF (10 volumes). Add anhydrous K2​CO3​ (2.2 eq) and cool the suspension to 0°C using an ice bath.

  • Addition: Dropwise add dimethyl malonate (1.1 eq) over 15 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete enolate formation (a slight yellowing of the suspension will be observed).

  • SNAr Reaction: Slowly add 2,4,5-trifluoronitrobenzene (1.0 eq) via an addition funnel, maintaining the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold 1M HCl (to neutralize excess base and prevent ester hydrolysis). Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the intermediate as a crude oil.

Protocol B: Krapcho Decarboxylation to Target Ester
  • Reaction Setup: Dissolve the crude dimethyl 2-(2,5-difluoro-4-nitrophenyl)malonate (1.0 eq) in DMSO (5 volumes).

  • Reagent Addition: Add Lithium Chloride ( LiCl , 2.0 eq) and distilled water (2.0 eq).

  • Thermal Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 130–140°C.

    • Self-Validation Cue: Vigorous gas evolution ( CO2​ and chloromethane) will commence at approximately 110°C. The reaction is complete when gas evolution ceases (typically 4–6 hours).

  • Isolation: Cool the mixture to room temperature, dilute with water (15 volumes), and extract with MTBE or Ethyl Acetate. Wash the organic layer extensively with water ( ) to remove all traces of DMSO. Dry and concentrate to yield Methyl 2,5-difluoro-4-nitrophenylacetate .

Analytical Validation & Quantitative Data

To ensure the trustworthiness of the synthesized intermediate, rigorous analytical validation is required. The presence of the methyl ester and the specific substitution pattern on the aromatic ring must be confirmed via NMR and Mass Spectrometry [1].

Table 1: Analytical Markers and Expected Yields

ParameterExpected Result / SpecificationDiagnostic Significance
Appearance Yellow to amber oilCharacteristic of nitroaromatic esters.
Overall Yield 82% – 88% (Over 2 steps)Demonstrates efficiency of the Krapcho route.
1 H NMR (CDCl 3​ ) δ 3.75 (s, 2H), 3.76 (s, 3H)Confirms the methylene bridge and methyl ester.
1 H NMR (CDCl 3​ ) δ 7.29 (dd, J=5.8,10.5 Hz, 1H)Aromatic proton meta to NO2​ , ortho to F.
1 H NMR (CDCl 3​ ) δ 7.81 (dd, J=6.0,8.4 Hz, 1H)Aromatic proton ortho to NO2​ . Confirms regiochemistry.
ESI-MS (m/z) 232 [M+H]+ Confirms exact molecular weight ( C9​H7​F2​NO4​ ).

Downstream Applications in Drug Discovery

The strategic value of Methyl 2,5-difluoro-4-nitrophenylacetate lies in its orthogonal reactivity. The ester can be saponified or converted to an amide, the fluorines can undergo further SNAr, and the nitro group can be reduced to an aniline.

Synthesis of VLA-4 Integrin Antagonists

α4β1 integrin (VLA-4) is expressed on leukocytes and mediates their adhesion to VCAM-1 on endothelial cells, a primary driver of autoimmune diseases like multiple sclerosis and asthma. By reducing the nitro group of our intermediate to an amine (using SnCl2​ or Pd/C with H2​ ), researchers generate a highly functionalized aniline. This aniline is subsequently coupled with specific pharmacophores (e.g., pyrrolidinyl methoxybenzoic acids) to create potent VLA-4 inhibitors [1].

VLA4_Pathway cluster_0 Pathological State (Inflammation) cluster_1 Therapeutic Intervention L1 Leukocyte α4β1 (VLA-4) V1 Endothelial VCAM-1 L1->V1 Binds I1 Leukocyte Adhesion & Tissue Infiltration V1->I1 Triggers D2 VLA-4 Inhibitor (Synthesized from Intermediate) L2 Leukocyte α4β1 (VLA-4) D2->L2 Blocks Receptor V2 Endothelial VCAM-1 L2->V2 Binding Prevented I2 Prevention of Adhesion & Reduced Inflammation V2->I2 Results in

Figure 2: Mechanism of action for VLA-4 inhibitors derived from the synthesized intermediate.

Precursor to DPP-4 Inhibitors (Sitagliptin)

2,4,5-Trifluorophenylacetic acid is the core structural moiety of the blockbuster diabetes drug Sitagliptin. Methyl 2,5-difluoro-4-nitrophenylacetate serves as an advanced precursor for this moiety. Following the reduction of the nitro group to an amine, the compound is subjected to a Balz-Schiemann reaction (diazotization followed by fluorination using tetrafluoroboric acid) to install the third fluorine atom, yielding the required 2,4,5-trifluoro substitution pattern [2][3].

References

  • Vla-4 inhibitor compounds. (2001). World Intellectual Property Organization (WIPO). Patent No. WO2001000206A1.
  • Preparation method of 2,4,5-trifluorophenylacetic acid. (2021). China National Intellectual Property Administration (CNIPA). Patent No. CN112851493A.
  • A kind of preparation method of 2,4,5-trifluoro benzene acetic acid. (2013). China National Intellectual Property Administration (CNIPA). Patent No. CN103012111B.
Application

Application Notes &amp; Protocols: The Strategic Use of Methyl 2,5-difluoro-4-nitrophenylacetate in Modern Agrochemical Synthesis

Introduction In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Methyl 2,5-difluoro-4-nitrophenylacetate stands out as a pivotal high-value intermediate, serving as a versatile building block for a new generation of herbicides and fungicides. The presence of two fluorine atoms, a nitro group, and an acetate moiety provides multiple reactive handles for chemists to elaborate complex molecular architectures.

This document provides an in-depth guide for researchers and development scientists on the practical application of Methyl 2,5-difluoro-4-nitrophenylacetate. We will move beyond simple procedural lists to explore the underlying chemical principles, offer field-proven insights into reaction optimization, and present detailed, self-validating protocols for its conversion into key agrochemical precursors.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

PropertyValue
IUPAC Name Methyl 2-(2,5-difluoro-4-nitrophenyl)acetate
CAS Number 1242149-74-5 (Example; may vary)
Molecular Formula C₉H₇F₂NO₄
Molecular Weight 231.15 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in methanol, ethyl acetate, dichloromethane, THF

Safety & Handling:

  • Hazard Statements: Harmful if swallowed, inhaled, or absorbed through the skin. Causes moderate eye irritation.

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Nitrile, ≥14 mils), safety goggles, and a lab coat.[1]

  • First Aid:

    • Skin Contact: Immediately rinse skin with plenty of water for 15-20 minutes.

    • Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes.

    • Ingestion: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting.[1]

Core Synthetic Application: Reduction to a Key Amino Intermediate

The most critical and immediate synthetic transformation for this molecule is the reduction of the aromatic nitro group to an amine. The resulting product, Methyl 2,5-difluoro-4-aminophenylacetate, is a significantly more versatile precursor. The aniline moiety can be readily functionalized to construct a wide array of heterocyclic systems that form the core of many commercial agrochemicals.

Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 2,5-difluoro-4-aminophenylacetate

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric heavy metal reductants, aligning with green chemistry principles.[2]

Expertise & Causality: We select Palladium on carbon (Pd/C) as the catalyst due to its exceptional activity and selectivity for nitro group reductions in the presence of other reducible functionalities like esters. Methanol is chosen as the solvent for its excellent ability to dissolve the starting material and the intermediate product, while being relatively inert under hydrogenation conditions. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion, preventing carry-over of the nitro-aromatic starting material which can complicate downstream reactions.

Materials & Equipment:

  • Methyl 2,5-difluoro-4-nitrophenylacetate

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (Anhydrous)

  • Celite® (Diatomaceous earth)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Round-bottom flask with stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of Methyl 2,5-difluoro-4-nitrophenylacetate in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.25 g of 5% Pd/C catalyst to the solution under a nitrogen or argon atmosphere. Rationale: Adding the catalyst under inert gas prevents it from becoming pyrophoric upon contact with the solvent.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or set up in a Parr apparatus). Purge the flask by evacuating and refilling with H₂ three times.

  • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction is typically complete within 4-6 hours.

  • Monitoring (Self-Validation): Spot a small aliquot of the reaction mixture on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot (more polar amine) confirms reaction completion.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper and entering the filtrate.

  • Isolation: Wash the Celite pad with a small amount of fresh methanol (2 x 20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Product Characterization: The resulting off-white solid is typically of high purity (>95%).

Expected Results:

ParameterExpected Value
Product Methyl 2,5-difluoro-4-aminophenylacetate
Yield 90-98%
Purity (by LCMS) >95%
Appearance Off-white to pale pink solid

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Start Dissolve Starting Material (Methyl 2,5-difluoro-4-nitrophenylacetate) in Methanol Add_Cat Add 5% Pd/C Catalyst (under N2) Start->Add_Cat Purge Purge with H2 Add_Cat->Purge Stir Stir under H2 atmosphere (4-6 hours) Purge->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Purge_N2 Purge with N2 Monitor->Purge_N2 Complete Filter Filter through Celite® Purge_N2->Filter Evaporate Concentrate via Rotary Evaporation Filter->Evaporate Product Final Product: Methyl 2,5-difluoro-4-aminophenylacetate Evaporate->Product

Caption: Workflow for the catalytic hydrogenation of Methyl 2,5-difluoro-4-nitrophenylacetate.

Downstream Elaboration: Building a Fungicidal Core

The synthesized Methyl 2,5-difluoro-4-aminophenylacetate is an ideal precursor for constructing heterocyclic scaffolds like benzimidazoles, which are known to function as fungicides by inhibiting microtubule assembly in fungal pathogens.[1] This protocol outlines a representative cyclization to form a benzimidazolone core, a common motif in agrochemical design.

Protocol 2: Synthesis of a Benzimidazolone Precursor

Expertise & Causality: This protocol utilizes triphosgene as a condensing agent to form the cyclic urea (benzimidazolone) structure. Triphosgene is a safer, solid alternative to phosgene gas. The reaction is run in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions and allows for easy work-up.

Materials & Equipment:

  • Methyl 2,5-difluoro-4-aminophenylacetate (from Protocol 1)

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4.0 g of Methyl 2,5-difluoro-4-aminophenylacetate and 3.0 mL of triethylamine in 80 mL of anhydrous DCM in a flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2.0 g of triphosgene in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of unwanted side products.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LCMS. The consumption of the starting amine confirms the progress of the reaction.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure benzimidazolone product.

Logical Flow of Synthesis

G Start Methyl 2,5-difluoro- 4-nitrophenylacetate Intermediate Methyl 2,5-difluoro- 4-aminophenylacetate Start->Intermediate Protocol 1 (H2, Pd/C) Product Benzimidazolone Core (Fungicide Precursor) Intermediate->Product Protocol 2 (Triphosgene, TEA)

Caption: Synthetic pathway from the starting material to a fungicidal core structure.

Broader Implications in Agrochemical Discovery

The protocols described herein represent foundational steps in a larger discovery program. The true power of Methyl 2,5-difluoro-4-nitrophenylacetate lies in its potential for creating diverse chemical libraries for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: The amino intermediate (product of Protocol 1) is a platform for SAR exploration. By reacting it with a wide range of electrophiles (acyl chlorides, isocyanates, sulfonyl chlorides), chemists can systematically modify the molecule's structure to optimize its biological activity against specific weeds, fungi, or insect pests.[2] This iterative process is central to discovering novel and more effective agrochemicals.[2]

  • Mode of Action: The molecular scaffolds derived from this intermediate often target highly conserved biological pathways. For instance, many herbicides inhibit key enzymes in amino acid or lipid biosynthesis, while fungicides can disrupt cell membrane integrity or cellular respiration.[3][4] Understanding these mechanisms allows for the rational design of new compounds with improved selectivity and reduced environmental impact.

By providing these detailed, rationale-driven protocols, we empower researchers to effectively and safely utilize Methyl 2,5-difluoro-4-nitrophenylacetate as a strategic component in the development of next-generation crop protection solutions.

References

  • Agrochemicals Organic Synthesis. Google Cloud.
  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • T-METHYL 4.5. Greenbook.net.
  • Molecular Mechanism of Action of Herbicides.
  • Antifungal activity of a novel synthetic polymer M451 against phytop

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 2,5-Difluoro-4-nitrophenylacetate

Introduction & Mechanistic Rationale Methyl 2,5-difluoro-4-nitrophenylacetate is a highly versatile fluorinated building block widely utilized in medicinal chemistry, particularly in the synthesis of VLA-4 integrin inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2,5-difluoro-4-nitrophenylacetate is a highly versatile fluorinated building block widely utilized in medicinal chemistry, particularly in the synthesis of VLA-4 integrin inhibitors and other targeted therapeutics [1]. Its synthetic utility stems from the differential reactivity of its two fluorine atoms toward nucleophilic aromatic substitution (SNAr), allowing for precise, regioselective functionalization.

The Causality of Regioselectivity

The regiochemical outcome of SNAr on this scaffold is strictly governed by electronic effects rather than steric hindrance.

  • Position 5 (C5-F): The fluorine at C5 is located ortho to the strongly electron-withdrawing nitro (-NO2) group.

  • Position 2 (C2-F): The fluorine at C2 is meta to the nitro group and ortho to the much weaker methyl acetate group.

When a nucleophile attacks C5, the resulting negative charge in the transition state can be directly delocalized onto the oxygen atoms of the nitro group. This extensive resonance stabilization dramatically lowers the activation energy of the pathway [2]. Conversely, attack at C2 does not allow for direct delocalization onto the nitro group. As a result, nucleophiles (e.g., amines, thiols, alkoxides) exhibit near-perfect regioselectivity for the C5 position, yielding methyl 5-(nucleophile)-2-fluoro-4-nitrophenylacetate derivatives.

Stepwise vs. Concerted SNAr

Classically, this reaction is depicted as a two-step addition-elimination process proceeding through a discrete, non-aromatic Meisenheimer complex . While recent computational and kinetic isotope effect (KIE) studies suggest that many SNAr reactions proceed via a concerted mechanism [3], the presence of a highly stabilizing -NO2 group combined with a relatively poor leaving group (fluoride) in this specific substrate strongly biases the reaction toward a stepwise pathway—or a highly asynchronous concerted pathway with significant Meisenheimer character.

MechanisticPathway SM Methyl 2,5-difluoro- 4-nitrophenylacetate (Electrophile) MC Meisenheimer Complex (Charge Delocalized onto NO2) SM->MC Attack at C5 (ortho to NO2) Nuc Nucleophile (e.g., R2NH) Nuc->MC Prod Methyl 5-(subst)-2-fluoro- 4-nitrophenylacetate (Regioselective Product) MC->Prod Elimination of F-

Diagram 1: SNAr mechanism showing regioselective attack at C5 and Meisenheimer complex formation.

Experimental Design & Optimization

Achieving high yields and preventing side reactions (such as bis-substitution or ester hydrolysis) requires careful selection of reaction parameters.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They solvate the nucleophile and stabilize the highly polar transition state without hydrogen-bonding to the nucleophile (which would otherwise blunt its reactivity).

  • Base Selection: For amine nucleophiles, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is preferred. DIPEA acts as an acid scavenger for the generated hydrogen fluoride (HF), driving the reaction forward without competing for the electrophilic carbon.

  • Temperature Control: The substitution at C5 is highly exothermic due to the strong activation by the nitro group. Reactions must be initiated at 0 °C to 25 °C. Elevated temperatures (>60 °C) risk secondary attack at the C2 position (bis-substitution).

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions using morpholine as a model secondary amine nucleophile and sodium methoxide as an alkoxide.

EntryNucleophileSolventBaseTemp (°C)Time (h)Regioselectivity (C5:C2)Yield (%)
1Morpholine (1.1 eq)DMFDIPEA (2.0 eq)0 to 252>99:192
2Morpholine (1.1 eq)THFDIPEA (2.0 eq)256>99:178
3Morpholine (2.5 eq)DMFDIPEA (3.0 eq)801285:15 (Bis-subst.)65
4NaOMe (1.05 eq)MeOHNone01>99:188
5NaOMe (2.5 eq)MeOHNone65470:30 (Bis-subst.)54

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints to ensure experimental integrity and immediate troubleshooting.

Protocol A: Regioselective Amination (e.g., with Morpholine)

Objective: Synthesize Methyl 2-fluoro-5-morpholino-4-nitrophenylacetate.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,5-difluoro-4-nitrophenylacetate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) in one portion. Causality: DIPEA is added before the nucleophile to ensure any trace acidic impurities are neutralized and to be ready to scavenge HF immediately upon reaction initiation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add morpholine (1.05 equiv, 10.5 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture should transition from pale yellow to a deep orange/red color. This chromic shift is indicative of the formation of the highly conjugated SNAr product (and transient Meisenheimer complexes). If no color change occurs, verify the quality of the amine.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

  • Monitoring: Analyze via TLC (Hexanes/EtOAc, 3:1). The product spot will be highly UV-active and typically more polar than the starting material.

  • Workup: Quench the reaction by pouring it into ice-cold water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Regioselective Alkoxylation (e.g., with Sodium Methoxide)

Objective: Synthesize Methyl 2-fluoro-5-methoxy-4-nitrophenylacetate.

  • Preparation: Dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous Methanol (50 mL) and cool to 0 °C.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Methoxide in Methanol (0.5 M, 1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature (0 °C) are critical here. Alkoxides are strong nucleophiles; excess reagent or elevated temperatures will rapidly lead to displacement of the C2 fluorine and/or saponification of the methyl ester.

  • Propagation & Monitoring: Stir at 0 °C for 1 hour. Monitor by LC-MS to prevent over-reaction.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL) to neutralize any remaining methoxide. Extract with Dichloromethane (3 x 40 mL), dry over MgSO4, and concentrate.

ExperimentalWorkflow Step1 Step 1: Preparation Dissolve SM in polar aprotic solvent (DMF or MeCN) to stabilize polar TS Step2 Step 2: Base Addition Add non-nucleophilic base (DIPEA) to scavenge HF byproduct Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition at 0°C - 25°C to prevent bis-substitution Step2->Step3 Step4 Step 4: Reaction Monitoring Track via LC-MS/TLC until complete consumption of SM Step3->Step4 Step5 Step 5: Workup & Purification Aqueous quench, extraction, and silica gel chromatography Step4->Step5

Diagram 2: Standard experimental workflow for the regioselective amination protocol.

References

  • Source: Google Patents (WO2001000206A1)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL
Application

Application Note: Methyl 2,5-difluoro-4-nitrophenylacetate as a Versatile Precursor for Novel Functional Materials via Sequential Nucleophilic Aromatic Substitution

Abstract This application note details the utility of Methyl 2,5-difluoro-4-nitrophenylacetate as a highly versatile precursor for the synthesis of novel functional materials and complex organic molecules. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the utility of Methyl 2,5-difluoro-4-nitrophenylacetate as a highly versatile precursor for the synthesis of novel functional materials and complex organic molecules. The strategic placement of two fluorine atoms, activated by a potent electron-withdrawing nitro group, allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This unique reactivity profile enables the generation of diverse molecular libraries with applications spanning from drug discovery to materials science. We provide a foundational framework, including a proposed synthesis of the title compound, and detailed protocols for its selective mono- and di-functionalization. Furthermore, we explore advanced applications, such as its use in creating macrocycles and as a functional linker for advanced materials like Metal-Organic Frameworks (MOFs).

Introduction: The Chemical Versatility of an Activated Precursor

The Role of Activated Fluoro-Nitroaromatics in Synthesis

Halogens on aromatic rings, when activated by strong electron-withdrawing groups like a nitro moiety, become excellent leaving groups for nucleophilic aromatic substitution (SNAr).[1] Dihalogenated molecules, in particular, serve as powerful building blocks that can undergo sequential substitutions, allowing for the controlled introduction of different functional groups onto a single aromatic scaffold.[1] This step-wise approach is fundamental in creating complex molecules with precisely defined structures and properties, making such precursors invaluable in fields like medicinal chemistry and materials science.

Structural Features of Methyl 2,5-difluoro-4-nitrophenylacetate: A Gateway to Novel Derivatives

Methyl 2,5-difluoro-4-nitrophenylacetate is a uniquely functionalized molecule designed for synthetic versatility. Its key structural attributes include:

  • Activated C-F Bonds: The nitro group at the C4 position strongly withdraws electron density from the aromatic ring, significantly lowering the activation energy for nucleophilic attack and making the fluorine atoms labile.

  • Differential Reactivity: The two fluorine atoms at C2 and C5 are in distinct electronic environments. The fluorine at C5 is para to the activating nitro group, making it the primary site for nucleophilic attack under controlled conditions. The fluorine at C2, being ortho to the nitro group, is less activated and typically requires more forcing conditions for substitution. This inherent difference is the cornerstone of selective, sequential functionalization.

  • Orthogonal Reactive Handles: The methyl ester and nitro group represent additional sites for chemical modification. The ester can be hydrolyzed to a carboxylic acid or transesterified, while the nitro group can be reduced to an amine, opening up a vast landscape of subsequent chemical transformations.[2]

Potential Applications in Drug Discovery and Materials Science

The ability to introduce two different nucleophiles onto the aromatic core makes this precursor ideal for generating libraries of drug-like molecules for screening. For materials scientists, this molecule can be envisioned as a rigid, functional linker. For instance, reaction with di-functional nucleophiles could yield novel polymers or macrocycles. Furthermore, its derivatives, particularly after hydrolysis of the ester to a carboxylic acid, are prime candidates for constructing functional Metal-Organic Frameworks (MOFs) and other porous materials.[3][4][5][6]

Foundational Protocols: Synthesis and Characterization

Proposed Synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate

While not a standard catalog item, a plausible synthesis can be derived from commercially available starting materials, such as 2,5-difluoro-4-nitroaniline. The proposed workflow involves a Sandmeyer-type reaction followed by esterification.

G cluster_0 Proposed Synthesis Workflow A 2,5-Difluoro-4-nitroaniline B Diazonium Salt Intermediate A->B 1. NaNO2, H2SO4 0-5 °C C 2,5-Difluoro-4-nitrophenylacetonitrile B->C 2. KCN, CuCN D 2,5-Difluoro-4-nitrophenylacetic Acid C->D 3. Acid Hydrolysis (e.g., HCl, H2O, heat) E Methyl 2,5-difluoro-4-nitrophenylacetate D->E 4. Esterification (MeOH, H2SO4, heat)

Caption: Proposed synthetic workflow for Methyl 2,5-difluoro-4-nitrophenylacetate.

Spectroscopic and Analytical Characterization

Thorough characterization of the precursor is critical before its use in downstream applications. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential.

Table 1: Expected Analytical Data for Methyl 2,5-difluoro-4-nitrophenylacetate

PropertyExpected Value
Molecular FormulaC₉H₇F₂NO₄
Molecular Weight231.15 g/mol
AppearancePale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz) δ ~7.8-8.0 (m, 1H), δ ~7.2-7.4 (m, 1H), δ ~3.9 (s, 2H), δ ~3.8 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) Two distinct signals, likely between -110 and -140 ppm
¹³C NMR (CDCl₃, 100 MHz) Signals for ester C=O (~170 ppm), aromatic carbons (with C-F couplings), acetate -CH₂-, and methoxy -CH₃- carbons.[7]
HRMS (ESI-TOF)m/z [M+H]⁺ calculated: 232.0416, [M+Na]⁺ calculated: 254.0235

Application Protocol I: Synthesis of Mono-Substituted Derivatives via Selective SNAr

Principle of Selective Substitution

The primary substitution occurs at the C5 position, which is para to the nitro group, due to superior resonance stabilization of the Meisenheimer complex intermediate. By using mild reaction conditions and a stoichiometric amount of the nucleophile, selective mono-substitution can be achieved with high yields.

Detailed Protocol: Synthesis of Methyl 2-(2-fluoro-5-(butylamino)-4-nitrophenyl)acetate

This protocol provides a representative example using a primary amine nucleophile.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2,5-difluoro-4-nitrophenylacetate (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. This weak, non-nucleophilic base will act as a scavenger for the HF generated during the reaction.

  • Nucleophile Addition: Add n-butylamine (1.05 eq) dropwise to the stirred suspension at room temperature.

    • Causality Insight: Using a slight excess of the amine ensures complete consumption of the limiting reagent. DMF is an ideal polar aprotic solvent that promotes SNAr reactions by solvating the cation (K⁺) without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product spot should be more polar than the starting material.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8]

  • Validation: Confirm the structure of the mono-substituted product by NMR (disappearance of one ¹⁹F signal, appearance of N-H and butyl chain protons) and HRMS.

G cluster_1 Selective Mono-Substitution Workflow Start Precursor + Nucleophile 1 (e.g., Butylamine) Reaction Reaction (DMF, K2CO3, RT) Start->Reaction Monitor TLC Monitoring Reaction->Monitor 4-6 hours Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Mono-substituted Product Purify->Product

Caption: Experimental workflow for the selective mono-substitution of the precursor.

Application Protocol II: Synthesis of Di-Substituted Derivatives

Principle of Sequential Di-substitution

After the first substitution, the remaining fluorine at C2 can be replaced by a second nucleophile. This typically requires more forcing conditions (e.g., heating) or a more potent nucleophile, as the electron-donating character of the first substituent slightly deactivates the ring towards further substitution. This allows for the synthesis of hetero-di-substituted products.

Detailed Protocol: Synthesis of a Hetero-di-substituted Derivative

This protocol uses the mono-amino product from Section 3.2 and a thiol nucleophile.

  • Starting Material: Dissolve the purified mono-substituted product (from step 3.2, 1.0 eq) in anhydrous DMF.

  • Reagents: Add K₂CO₃ (1.5 eq) followed by the second nucleophile, for example, thiophenol (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.

    • Expertise Insight: The increased temperature is necessary to overcome the higher activation energy for substituting the second, less-activated fluorine atom.

  • Monitoring and Work-up: Monitor the reaction by TLC. The work-up and purification procedure is analogous to the one described in section 3.2.

  • Validation: Characterize the final product by NMR (complete disappearance of ¹⁹F signals, appearance of signals for both nucleophiles) and HRMS.

G cluster_2 Sequential Substitution Pathways Precursor Precursor (2,5-di-F) Mono Mono-substituted (2-F, 5-Nu1) Precursor->Mono + 1 eq. Nu1 (mild conditions) Di_Sym Symmetrical Di-substituted (2,5-di-Nu1) Precursor->Di_Sym + >2 eq. Nu1 (harsh conditions) Di_Asym Asymmetrical Di-substituted (2-Nu2, 5-Nu1) Mono->Di_Asym + 1 eq. Nu2 (harsh conditions)

Caption: Logical pathways for synthesizing mono- and di-substituted products.

Advanced Application: A Precursor for Macrocycles and Polymer Linkers

Conceptual Framework: Using Di-functional Nucleophiles

Reacting Methyl 2,5-difluoro-4-nitrophenylacetate with a nucleophile containing two reactive ends (e.g., ethylenediamine, 1,4-benzenedithiol) opens the door to supramolecular chemistry and polymer science. Under high dilution, intramolecular cyclization is favored, leading to macrocycles. At higher concentrations, intermolecular polymerization will dominate.

G cluster_3 Concept: Dimerization with a Di-functional Linker P1 Precursor Dimer Dimer Precursor-Nu-X-Nu-Precursor P1->Dimer P2 Precursor P2->Dimer Linker H-Nu-X-Nu-H (Di-functional Nucleophile) Linker->Dimer

Caption: Conceptual diagram for dimerization or polymerization.

Further Transformations: Leveraging the Nitro and Ester Groups

Once the desired substitutions at the fluorine positions are complete, the nitro and ester groups can be modified to introduce further complexity and functionality.

Table 2: Summary of Potential Downstream Modifications

Functional GroupTransformationReagents & ConditionsResulting Functionality
Nitro (-NO₂) ReductionH₂, Pd/C; or SnCl₂, HClAmine (-NH₂) : Enables amide coupling, sulfonamide formation, etc.[2]
Ester (-COOCH₃) HydrolysisLiOH, THF/H₂O; or HCl, H₂OCarboxylic Acid (-COOH) : Key for MOF synthesis, amide coupling, etc.[2]
Ester (-COOCH₃) TransesterificationR-OH, Acid/Base catalystNew Ester (-COOR) : Modifies solubility and properties.
Ester (-COOCH₃) ReductionLiAlH₄, THFPrimary Alcohol (-CH₂OH) : Can be used in ether or ester synthesis.

Conclusion and Future Outlook

Methyl 2,5-difluoro-4-nitrophenylacetate is more than a simple chemical; it is a versatile platform for innovation. Its capacity for controlled, sequential SNAr reactions, combined with orthogonal functional groups, provides chemists with a powerful tool to construct a vast array of novel molecules. The protocols and concepts outlined in this note serve as a starting point for researchers in drug discovery and materials science to unlock the full potential of this precursor. Future work could focus on developing stereoselective substitutions, exploring its utility in creating novel conductive polymers, or designing highly functionalized MOFs for catalysis and gas storage.

References

  • Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1480. [Link]

  • Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252-258. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com. [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • García, F., & Martínez, Á. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4583. [Link]

  • SpectraBase. (n.d.). 2,5-DIFLUORO-4-METHOXY-NITROBENZENE. Wiley. [Link]

  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Request PDF. [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? [Link]

  • Wuest, W. M., & Walsh, C. T. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Industrial Microbiology & Biotechnology, 48(5-6). [Link]

  • Tahara, T., & Takeuchi, S. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(11), 3193. [Link]

  • Bennett, T. D. (2019). Novel metal–organic framework materials: blends, liquids, glasses and crystal–glass composites. Chemical Communications, 55(62), 9097-9106. [Link]

  • Khan, A., et al. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. Polymers, 15(15), 3291. [Link]

  • Appchem. (n.d.). Methyl 2-Fluoro-4-nitrophenylacetate. [Link]

  • Wang, J., & Wang, S. (2020). Metal–Organic Frameworks and Their Derived Materials: Emerging Catalysts for a Sulfate Radicals-Based Advanced Oxidation Process. Small, 16(9), 1900744. [Link]

  • Google Patents. (n.d.).
  • OECD SIDS. (n.d.). 3-Methyl-4-nitrophenol. UNEP Publications. [Link]

  • Wang, Y., et al. (2023). Metal–organic framework/MXene-based materials: preparations and applications. Journal of Materials Chemistry A, 11(34), 18018-18045. [Link]

  • Gascón, M. P., et al. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Nanomaterials, 13(15), 2205. [Link]

  • Peng, F., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources, 11(4), 10099-10111. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate

Welcome to the technical support center for the synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your yield.

I. Overview of the Synthetic Pathway

The synthesis of Methyl 2,5-difluoro-4-nitrophenylacetate is typically achieved in two key stages:

  • Synthesis of the precursor acid: 2,5-Difluoro-4-nitrophenylacetic acid is prepared from 2,4,5-trifluoronitrobenzene and a malonic ester, followed by hydrolysis and decarboxylation.

  • Esterification: The resulting carboxylic acid is then esterified with methanol, commonly via a Fischer esterification, to yield the final product.

Each of these stages presents its own set of challenges that can contribute to a low overall yield. This guide will address potential issues in both steps.

A 2,4,5-Trifluoronitrobenzene C Diethyl 2,5-difluoro-4-nitrophenylmalonate A->C Condensation B Diethyl Malonate B->C D 2,5-Difluoro-4-nitrophenylacetic Acid C->D Hydrolysis & Decarboxylation F Methyl 2,5-difluoro-4-nitrophenylacetate D->F Fischer Esterification E Methanol E->F

Caption: Synthetic pathway for Methyl 2,5-difluoro-4-nitrophenylacetate.

II. Troubleshooting Guide: Low Yield Diagnosis

A low yield can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. This section is structured to help you diagnose the problem based on your observations.

start Low Yield Observed q1 Where did the yield loss occur? start->q1 step1 Step 1: Acid Synthesis q1->step1 Analysis of Step 1 step2 Step 2: Esterification q1->step2 Analysis of Step 2 q2 TLC/NMR of crude acid shows unreacted starting material? step1->q2 q4 TLC/NMR of esterification crude shows unreacted acid? step2->q4 sol1 Incomplete condensation. - Check base quality. - Extend reaction time. - Ensure anhydrous conditions. q2->sol1 Yes q3 Crude acid shows multiple spots/peaks? q2->q3 No end Yield Optimized sol1->end sol2 Side reactions. - Control temperature during condensation. - Incomplete hydrolysis/decarboxylation. q3->sol2 Yes q3->end No sol2->end sol3 Equilibrium not shifted. - Use excess methanol. - Remove water (Dean-Stark or molecular sieves). - Increase catalyst amount. q4->sol3 Yes q5 Crude ester shows byproducts? q4->q5 No sol3->end sol4 Decomposition or side reactions. - Lower reaction temperature. - Use a milder acid catalyst. q5->sol4 Yes q5->end No sol4->end

Caption: Troubleshooting workflow for low yield in the synthesis.

A. Issues in the Synthesis of 2,5-Difluoro-4-nitrophenylacetic Acid

The synthesis of the precursor acid is a critical step where significant yield loss can occur.[1]

Question 1: My initial condensation reaction between 2,4,5-trifluoronitrobenzene and diethyl malonate is incomplete. What could be the cause?

  • Answer: An incomplete condensation reaction is often due to issues with the base or reaction conditions. The high substitution activity of the fluorine atom para to the nitro group in 2,4,5-trifluoronitrobenzene should facilitate this reaction.[1]

    • Base Quality: The base used to deprotonate the diethyl malonate, such as sodium methoxide or sodium ethoxide, must be anhydrous. The presence of moisture will consume the base and inhibit the formation of the required nucleophile.

    • Reaction Temperature: While the reaction is generally facile, ensure the temperature is maintained appropriately. For similar reactions involving fluoronitrobenzenes, temperatures can range from 5°C to room temperature.[2]

    • Molar Ratios: An excess of the malonic ester and the base relative to the 2,4,5-trifluoronitrobenzene can help drive the reaction to completion.

    • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Question 2: The hydrolysis and decarboxylation step of the diethyl 2,5-difluoro-4-nitrophenylmalonate is giving a low yield of the desired acid. Why might this be?

  • Answer: This step can be sensitive to reaction conditions, potentially leading to side reactions or incomplete conversion.

    • Incomplete Hydrolysis: Ensure that a sufficient excess of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water is used and that the reaction is heated at reflux for an adequate amount of time to ensure complete hydrolysis of both ester groups.

    • Incomplete Decarboxylation: The decarboxylation of the resulting malonic acid derivative requires elevated temperatures. Ensure the reaction mixture is heated sufficiently after hydrolysis to drive off carbon dioxide.

    • Side Reactions: Prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to unwanted side reactions on the electron-deficient aromatic ring, although this is less common.

B. Issues in the Esterification of 2,5-Difluoro-4-nitrophenylacetic Acid

The final esterification step is often a Fischer esterification, which is an equilibrium-controlled process.[3][4]

Question 3: My Fischer esterification of 2,5-difluoro-4-nitrophenylacetic acid with methanol has a low conversion rate, and I recover a lot of the starting acid. How can I improve this?

  • Answer: The key to a successful Fischer esterification is to shift the equilibrium towards the product side.[3] This can be achieved in several ways:

    • Use of Excess Alcohol: A large excess of methanol can be used to shift the equilibrium towards the formation of the methyl ester.[3][4]

    • Removal of Water: Water is a product of the reaction, and its removal will drive the equilibrium forward.[3] This can be accomplished by:

      • Using a Dean-Stark apparatus if a suitable azeotroping solvent is used.

      • Adding a dehydrating agent such as molecular sieves to the reaction mixture.

    • Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[3]

    • Reaction Time and Temperature: The reaction may require heating at reflux for several hours to reach equilibrium. The esterification of fluorinated aromatic carboxylic acids with methanol has been studied, and reaction times can be significant.[5][6]

Question 4: I am observing the formation of byproducts during the esterification reaction. What are these and how can I avoid them?

  • Answer: While the Fischer esterification is generally a clean reaction, the presence of a nitro group and fluorine atoms on the aromatic ring could potentially lead to side reactions under harsh conditions.

    • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether. Using a moderate reaction temperature (refluxing methanol) is usually sufficient to prevent this.

    • Ring Substitution/Degradation: While unlikely under standard Fischer esterification conditions, highly activated aromatic systems can sometimes undergo side reactions. If you suspect this, consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the Fischer esterification of 2,5-difluoro-4-nitrophenylacetic acid?

  • A1: A general protocol would involve dissolving the 2,5-difluoro-4-nitrophenylacetic acid in a large excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) is then added. The mixture is heated at reflux for several hours (e.g., 4-24 hours) and the reaction progress is monitored by TLC. After completion, the excess methanol is removed under reduced pressure, and the residue is worked up, typically by dissolving in an organic solvent, washing with a weak base (like sodium bicarbonate solution) to remove unreacted acid, followed by washing with brine, drying over an anhydrous salt (like sodium sulfate), and finally, purification.[7]

Q2: How do I effectively purify the final product, Methyl 2,5-difluoro-4-nitrophenylacetate?

  • A2: Purification can typically be achieved through recrystallization or flash column chromatography.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.

    • Flash Column Chromatography: For less pure samples or oils, flash column chromatography on silica gel is a standard method.[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often used.

Q3: Can I use a different esterification method if the Fischer esterification is not working well?

  • A3: Yes, several other methods can be employed, particularly if your substrate is sensitive to strong acids and high temperatures.

    • Reaction with an Alkyl Halide: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form the carboxylate salt, which can then be reacted with an alkyl halide (e.g., methyl iodide) in a suitable solvent like DMF or acetone.

    • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with methanol. These reactions are often run in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[9]

IV. Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluoro-4-nitrophenylacetic Acid

This protocol is adapted from analogous syntheses described in the literature.[1]

  • To a solution of diethyl malonate (1.2 equivalents) in an anhydrous solvent such as THF or DMF, add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4,5-trifluoronitrobenzene (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude diethyl 2,5-difluoro-4-nitrophenylmalonate, add a mixture of a strong acid (e.g., 6M sulfuric acid) and an organic co-solvent like acetic acid.

  • Heat the mixture to reflux (typically >100 °C) for 8-16 hours to effect both hydrolysis and decarboxylation.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 2,5-difluoro-4-nitrophenylacetic acid, which can be purified by recrystallization.

Protocol 2: Fischer Esterification to Methyl 2,5-difluoro-4-nitrophenylacetate

This is a general protocol for Fischer esterification.[3][4]

  • Dissolve 2,5-difluoro-4-nitrophenylacetic acid (1.0 equivalent) in anhydrous methanol (at least 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,5-difluoro-4-nitrophenylacetate.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Parameter Step 1: Acid Synthesis Step 2: Esterification
Key Reagents 2,4,5-Trifluoronitrobenzene, Diethyl Malonate, Strong Base, Strong Acid2,5-Difluoro-4-nitrophenylacetic Acid, Methanol, Acid Catalyst
Typical Solvents THF, DMFMethanol (as reagent and solvent)
Common Issues Incomplete reaction, side reactions during hydrolysis/decarboxylationEquilibrium limitations, byproduct formation
Troubleshooting Check reagent purity, control temperature, ensure anhydrous conditionsUse excess alcohol, remove water, optimize catalyst

Table 1: Summary of key parameters and troubleshooting points for each synthetic step.

V. References

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents. Available at:

  • Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. Available at: [Link]

  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC. Available at: [Link]

  • (PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • My results show a very low yield. What trouble-shooting suggestions do you have? - PCR Biosystems. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents. Available at:

  • A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals - ChemRxiv. Available at: [Link]

  • Uncatalyzed esterification of biomass-derived carboxylic acids - University of Iowa. Available at: [Link]

  • CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents. Available at:

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. Available at: [Link]

  • Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper? | ResearchGate. Available at: [Link]

  • CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Available at:

  • ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - European Patent Office - EP 2935229 B1 - Googleapis.com. Available at: [Link]

  • New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Available at: [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available at: [Link]

  • Dissolution and initial esterification kinetics of 2,5‐furandicarboxylic acid in ethylene glycol without a catalyst - ResearchGate. Available at: [Link]

  • Guide - Low Yield Troubleshooting - PacBio. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Methyl 2,5-difluoro-4-nitrophenylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in resolving complex purification bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in resolving complex purification bottlenecks associated with Methyl 2,5-difluoro-4-nitrophenylacetate (CAS: 1806290-03-8) [1].

The synthesis of this critical fluorinated building block typically involves the esterification of 2,5-difluoro-4-nitrophenylacetic acid—which itself is derived from the nitration of 2,5-difluorophenylacetic acid or malonate condensation with 2,4,5-trifluoronitrobenzene[2, 3]. Due to the highly electron-deficient nature of the aromatic ring, users frequently encounter specific impurity profiles that resist standard purification. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure >99% purity.

Mechanistic Pathways of Impurity Formation

Before troubleshooting, it is critical to understand why impurities form. The electron-withdrawing fluorine atoms and the nitro group heavily influence the reactivity of the phenyl ring and the ester moiety.

ImpurityFormation SM Methyl 2,5-difluorophenylacetate (Starting Material) Nitration Nitration (HNO3/H2SO4) SM->Nitration Target Methyl 2,5-difluoro- 4-nitrophenylacetate (Target Product) Nitration->Target C4 Attack (Para to C1) Regio Methyl 2,5-difluoro- 6-nitrophenylacetate (Regioisomer Impurity) Nitration->Regio C6 Attack (Ortho to C1) Dinitro Methyl 2,5-difluoro- 4,6-dinitrophenylacetate (Over-nitration) Target->Dinitro Excess HNO3 Regio->Dinitro Excess HNO3

Mechanistic pathways of impurity formation during nitration.

Troubleshooting Guides & FAQs

Q1: My HPLC chromatogram shows a persistent peak with a Relative Retention Time (RRT) of ~0.65. What is this, and why didn't my silica plug remove it? A1: This is almost certainly unreacted 2,5-difluoro-4-nitrophenylacetic acid .

  • The Causality: Esterification reactions are equilibrium-driven. If you did not use a sufficient excess of methanol or a water-scavenging agent (like trimethyl orthoformate), the reaction stalls. Silica gel chromatography often fails to separate this because the highly polar carboxylic acid streaks through the column, co-eluting with the ester.

  • The Solution: Implement a chemoselective acid-base extraction using 5% NaHCO₃ (See Protocol 1).

Q2: I am observing multiple peaks with identical mass (m/z 231) in my LC-MS analysis. Why did this happen, and how do I isolate the target? A2: You are observing regioisomers , most commonly methyl 2,5-difluoro-6-nitrophenylacetate.

  • The Causality: If your synthetic route involved the direct nitration of methyl 2,5-difluorophenylacetate, the electrophilic aromatic substitution is directed by the conflicting electronic effects of the two fluorine atoms and the alkyl group. While the C4 position is favored, the C6 position (ortho to the acetate group) is also activated.

  • The Solution: Regioisomers have identical polarities, making column chromatography highly inefficient. You must use isomer-selective recrystallization from a Toluene/Heptane solvent system (See Protocol 2).

Q3: During scale-up, my product yield dropped by 30%, and a highly polar impurity formed during the aqueous workup. What went wrong? A3: You induced ester hydrolysis during your basic wash.

  • The Causality: The difluoronitrophenyl ring is profoundly electron-withdrawing. This inductive effect pulls electron density away from the ester carbonyl carbon, making it exceptionally electrophilic and hyper-susceptible to nucleophilic attack by hydroxide ions. If you used a strong base like NaOH or Na₂CO₃ for your workup, you inadvertently hydrolyzed your product back into the starting acid.

  • The Solution: Strictly limit basic washes to mild, buffered solutions like 5% NaHCO₃ (pH ~8.3) and keep the biphasic mixture cold (<10°C) to kinetically suppress hydrolysis.

Quantitative Impurity Profiling

To assist your analytical team, summarize your LC-UV/MS data against this standardized impurity profile matrix:

Impurity IdentityRRT (Approx.)Mechanism of FormationPrimary Removal Strategy
2,5-Difluoro-4-nitrophenylacetic acid 0.65Incomplete esterification / Alkaline hydrolysisMild Acid-Base Extraction (NaHCO₃)
2,5-Difluorophenylacetic acid 0.55Unreacted pre-nitration starting materialMild Acid-Base Extraction (NaHCO₃)
Methyl 2,5-difluoro-6-nitrophenylacetate 0.92Regioisomeric nitration (ortho to C1)Isomer-selective Recrystallization
Methyl 2,5-difluoro-4,6-dinitrophenylacetate 1.15Over-nitration due to poor thermal controlSilica Gel Column Chromatography

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

PurificationWorkflow Start Crude Mixture (Ester + Acid + Isomers) Extract 5% NaHCO3 Wash (pH 8.3, <10°C) Start->Extract AqLayer Aqueous Phase (Carboxylate Salts) Extract->AqLayer Deprotonation OrgLayer Organic Phase (Neutral Esters) Extract->OrgLayer Phase Separation Recryst Recrystallization (Toluene/Heptane) OrgLayer->Recryst Solvent Exchange Pure Pure Target Ester (>99% HPLC) Recryst->Pure Crystallization MotherLiq Mother Liquor (Regioisomers) Recryst->MotherLiq Filtration

Liquid-liquid extraction and recrystallization workflow for ester purification.

Protocol 1: Chemoselective Acid-Base Extraction

Objective: Complete removal of carboxylic acid impurities without inducing ester hydrolysis.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a concentration of 10 mL/g.

  • Thermal Control: Cool the organic layer in an ice bath to <10°C. Causality: Lower temperatures exponentially decrease the rate of ester hydrolysis.

  • Extraction: Add an equal volume of cold 5% aqueous NaHCO₃. Stir vigorously for exactly 5 minutes.

  • Phase Separation: Allow the layers to separate and collect the aqueous phase. Repeat the wash two more times.

  • Self-Validation Check: Take a 2 mL aliquot of the combined aqueous layer and add 1M HCl dropwise until the pH reaches ~2.

    • Validation Pass: A sudden cloudiness or white precipitate forms. This confirms the unreacted acid was successfully extracted into the aqueous phase.

    • Validation Fail: The solution remains clear. This indicates either no acid was present, or the extraction failed.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Isomer-Selective Recrystallization

Objective: Separation of the target para-nitro ester from ortho-nitro regioisomers.

  • Solvent Selection: The target compound (Methyl 2,5-difluoro-4-nitrophenylacetate) exhibits differential solubility in aromatic vs. aliphatic hydrocarbons compared to its regioisomers due to variations in molecular dipole moments and crystal lattice packing.

  • Dissolution: Suspend the crude ester in minimal Toluene (approx. 2-3 mL/g) and heat to 75°C until complete dissolution occurs.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 75°C until the solution becomes faintly turbid. Add a few drops of Toluene to clear the turbidity.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a rate of ~10°C per hour. Causality: Slow cooling prevents the kinetic trapping of regioisomers within the crystal lattice of the target compound.

  • Self-Validation Check: Filter the resulting crystals and analyze both the crystals and the mother liquor by HPLC.

    • Validation Pass: The crystals show >99% purity for the target ester, while the mother liquor is heavily enriched with the RRT 0.92 regioisomer.

References

  • ChemicalBook. (n.d.). Methyl 2,5-difluoro-4-nitrophenylacetate CAS#: 1806290-03-8.
  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (2003). US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
Troubleshooting

workup procedure for reactions containing Methyl 2,5-difluoro-4-nitrophenylacetate

Overview Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing and processing...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers encounter when synthesizing and processing (CAS: 1806290-03-8)[1]. This compound is a highly valuable fluorinated intermediate, frequently utilized in the synthesis of and other advanced active pharmaceutical ingredients (APIs)[2].

The presence of both strongly electron-withdrawing groups (nitro, fluorine) and an ester moiety makes this molecule susceptible to specific side reactions during aqueous workup, including premature ester hydrolysis, emulsion stabilization, and transition-metal sequestration during [3]. This guide provides field-proven, self-validating protocols to ensure high yield and purity.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: During the acid-catalyzed esterification and decarboxylation workup to isolate Methyl 2,5-difluoro-4-nitrophenylacetate, my ethyl acetate extraction forms a severe emulsion. How do I resolve this? Causality & Experience: Emulsions in this specific workflow are typically caused by residual polymeric byproducts from the preceding nucleophilic aromatic substitution, combined with unneutralized sulfuric acid altering the aqueous phase density. Furthermore, the difluorinated aromatic ring exhibits unique solvation dynamics that can stabilize biphasic interfaces. Resolution: Do not simply add more solvent. First, ensure the reaction mixture is sufficiently diluted with water before the addition of ethyl acetate (EtOAc). If an emulsion persists, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, forcing the lipophilic ester into the organic phase via the "salting-out" effect. If particulate matter is stabilizing the emulsion, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation.

Q2: I am reducing the nitro group of Methyl 2,5-difluoro-4-nitrophenylacetate to the corresponding aniline using Tin(II) chloride ( SnCl2​ ). My workup yields a thick, gelatinous white precipitate that traps my product. What is the mechanism of this failure, and how do I fix it? Causality & Experience: The white precipitate consists of tin(IV) hydroxide and oxide complexes. When SnCl2​ reduces the nitro group, it is oxidized to Sn(IV). During aqueous workup, if the pH is not aggressively adjusted, these tin species form gelatinous precipitates that physically sequester the lipophilic aniline product, plummeting your yield[2]. Resolution: You must quench the concentrated reaction mixture by pouring it into a cold, strongly basic solution (e.g., 4M NaOH in ice water). The high pH (>12) converts the insoluble tin hydroxides into highly soluble stannate complexes (e.g., [Sn(OH)6​]2− ). This acts as a self-validating system: if the aqueous layer is clear, the tin is fully solubilized, allowing the free base of the aniline to be cleanly extracted into CHCl3​ or EtOAc.

Q3: I switched to Palladium on Carbon (Pd/C) for the catalytic hydrogenation of the nitro group to avoid tin waste. However, the post-reaction filtration is extremely slow, and the product degrades (darkens) upon concentration. Why? Causality & Experience: Slow filtration is caused by catalyst fouling against the filter frit. The degradation upon concentration occurs because the resulting 2,5-difluoro-4-aminophenylacetate is highly electron-rich and sensitive to oxidation by atmospheric oxygen. Trace palladium leaching into the filtrate acts as a potent catalyst for this auto-oxidation[3]. Resolution: Filter the reaction mixture through a pad of Celite under a blanket of inert gas (Argon or Nitrogen). Wash the pad thoroughly with degassed ethanol or isopropanol. Concentrate the filtrate under reduced pressure at a low bath temperature (<30°C) and immediately place the resulting intermediate under an inert atmosphere.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Synthesis & Workup of Methyl 2,5-difluoro-4-nitrophenylacetate

Validated against standard VLA-4 inhibitor intermediate synthesis protocols[2].

  • Reaction: Dissolve the crude decarboxylated intermediate (approx. 25 mmol) in anhydrous Methanol (150 mL).

  • Catalysis: Slowly add concentrated H2​SO4​ (5 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux for 18 hours under a drying tube or inert atmosphere.

  • Concentration: Cool to room temperature and partially concentrate the mixture under reduced pressure to remove ~70% of the methanol.

  • Dilution & Extraction: Dilute the residue with EtOAc (300 mL). Wash sequentially with distilled water (100 mL), 1M HCl (100 mL), and saturated brine (100 mL).

  • Drying: Dry the organic layer over anhydrous MgSO4​ . Filter and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (linear gradient: Hexane to EtOAc 10:0 to 1:1) to yield the product as a yellow oil/solid.

Protocol B: Downstream Reduction to Methyl 4-amino-2,5-difluorophenylacetate ( SnCl2​ Method)
  • Reaction: To a stirred solution of Methyl 2,5-difluoro-4-nitrophenylacetate (25.4 mmol) in Ethanol (100 mL), add SnCl2​ (76.3 mmol, 3 eq) at room temperature.

  • Reflux: Stir the mixture at reflux for 18 hours[2].

  • Solvent Removal: Remove the ethanol solvent completely in vacuo.

  • Quench (Critical Step): Dissolve the crude residue in CHCl3​ (100 mL). Pour this organic mixture directly into a vigorously stirred solution of 4M NaOH (40 mL) mixed with 300 mL of ice water.

  • Extraction: Separate the phases. Extract the highly basic aqueous layer twice more with CHCl3​ (50 mL each).

  • Washing: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to afford the aniline derivative.

Section 3: Quantitative Data Summary

The following table summarizes the expected quantitative metrics and partition efficiencies during the workup phases of these protocols.

ParameterMethyl 2,5-difluoro-4-nitrophenylacetate4-amino derivative (Reduction Product)
Molecular Weight 231.15 g/mol 201.17 g/mol
Appearance Yellow oil / light yellow solidOff-white to pale brown solid
Optimal Extraction Solvent Ethyl Acetate (EtOAc)Chloroform ( CHCl3​ ) or EtOAc
Aqueous Wash pH Target pH 2 - 4 (1M HCl wash)pH > 12 (4M NaOH quench)
Expected Yield 85 - 90%90 - 95%
Common Impurities Unreacted carboxylic acidTin complexes, oxidized dimers

Section 4: Workup Visualizations

G Start Crude Reaction Mixture (in MeOH / H2SO4) Dilute Dilute with EtOAc & Wash with H2O Start->Dilute Emulsion Does an Emulsion Form? Dilute->Emulsion Brine Add Sat. NaCl (Brine) or Filter via Celite Emulsion->Brine Yes Sep Phase Separation Emulsion->Sep No Brine->Sep Org Organic Phase (Contains Product) Sep->Org Aq Aqueous Phase (Acidic Waste) Sep->Aq

Workflow for the extraction and emulsion resolution of Methyl 2,5-difluoro-4-nitrophenylacetate.

G Rxn Nitro Reduction (SnCl2 in EtOH) Evap Evaporate Solvent & Dissolve in CHCl3 Rxn->Evap Quench Pour into Ice Water + 4M NaOH (pH > 12) Evap->Quench Mechanism Converts insoluble Sn(IV) to soluble [Sn(OH)6]2- Quench->Mechanism Extract Extract & Wash (Organic Layer) Quench->Extract

Mechanistic workup pathway for SnCl2-mediated nitro reduction to prevent tin emulsion formation.

References

  • Title: WO2001000206A1 - Vla-4 inhibitor compounds Source: Google Patents URL
  • Title: CN103012111B - A kind of preparation method of 2,4,5-trifluoro benzene acetic acid Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

comparison of Methyl 2,5-difluoro-4-nitrophenylacetate with other nitrophenylacetates

Comparative Analysis of Methyl 2,5-Difluoro-4-nitrophenylacetate vs. Standard Nitrophenylacetates in Drug Discovery and Enzymatic Assays As a Senior Application Scientist, I frequently observe that the selection of an ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methyl 2,5-Difluoro-4-nitrophenylacetate vs. Standard Nitrophenylacetates in Drug Discovery and Enzymatic Assays

As a Senior Application Scientist, I frequently observe that the selection of an aromatic building block is rarely dictated by availability alone; it is driven by the precise electronic and steric demands of the target application. While standard nitrophenylacetates like Methyl 4-nitrophenylacetate (MNPA) are ubiquitous in basic esterase assays and preliminary synthetic routes, the introduction of fluorine atoms fundamentally alters the molecule's reactivity profile.

Methyl 2,5-difluoro-4-nitrophenylacetate (MDFNPA) is a highly specialized fluorinated analog. This guide provides an objective, mechanistically grounded comparison between MDFNPA and its non-fluorinated counterparts, detailing the causality behind its use in advanced drug development—particularly in the synthesis of α4β1 integrin (VLA-4) inhibitors[1]—and its unique behavior in enzymatic environments.

Structural & Electronic Causality: The Role of 2,5-Difluoro Substitution

To understand why MDFNPA outperforms standard nitrophenylacetates in specific medicinal chemistry applications, we must analyze the perturbations introduced by the fluorine atoms:

  • Inductive Electron Withdrawal & pKa Modulation: The pKa of standard 4-nitrophenylacetic acid is approximately 3.85[2]. The addition of two highly electronegative fluorine atoms at the 2 and 5 positions creates a strong inductive pull across the aromatic system. This significantly lowers the pKa of the resulting carboxylic acid (post-ester hydrolysis) to an estimated ~3.0–3.2. Furthermore, this inductive effect increases the acidity of the methylene bridge (-CH2-) between the phenyl ring and the ester, making MDFNPA a superior electrophile for Knoevenagel condensations or nucleophilic aromatic substitution (SNAr) reactions.

  • Protein-Ligand Affinity: In biological systems, fluorine substitution alters electrostatic interactions without adding significant steric bulk (fluorine is a bioisostere of hydrogen). The exceptional electronegativity of fluorine can dictate the binding orientation of the aromatic ring within hydrophobic enzyme pockets, a phenomenon well-documented in the binding of fluoroaromatic inhibitors to enzymes like Carbonic Anhydrase[3].

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. In drug development, replacing hydrogen with fluorine at the 2 and 5 positions blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the resulting therapeutic compound.

Reactivity Core MDFNPA Core (Methyl 2,5-difluoro-4-nitrophenylacetate) F_Sub 2,5-Difluoro Substitution (Strong Inductive Effect) Core->F_Sub Nitro_Sub 4-Nitro Group (Electron Withdrawing) Core->Nitro_Sub Ester_Sub Methyl Ester (Cleavable Moiety) Core->Ester_Sub Effect1 Lowers pKa of resulting acid & increases methylene acidity F_Sub->Effect1 Effect2 Enhances SNAr reactivity & alters target binding affinity F_Sub->Effect2 Effect3 Provides metabolic stability vs standard acetates F_Sub->Effect3 Nitro_Sub->Effect1

Mechanistic causality of functional groups in MDFNPA dictating its chemical reactivity.

Quantitative Benchmarking

The following table synthesizes the comparative physical and chemical properties of MDFNPA against standard nitrophenylacetates.

Property / FeatureMethyl 2,5-difluoro-4-nitrophenylacetateMethyl 4-nitrophenylacetateMethyl 2-nitrophenylacetate
CAS Number 1806290-03-814062-25-02859-68-9
Aromatic Substituents -NO2 (para), -F (ortho, meta)-NO2 (para)-NO2 (ortho)
Predicted Acid pKa (Post-Hydrolysis) ~3.1 (Highly Acidic)3.85[2]~4.0
Methylene (-CH2-) Acidity High (Activated by NO2 + 2xF)Moderate (Activated by NO2)Moderate (Sterically hindered)
Lipophilicity (LogP) High (Fluorine-enhanced)BaselineBaseline
Primary Application VLA-4 inhibitor synthesis[1], SNArEsterase assays, generic building blockIndole synthesis, photolabile linkers
Metabolic Oxidation Risk Low (Blocked by F atoms)High (Open ortho/meta positions)Moderate

Validated Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes an intrinsic analytical feedback loop to confirm causality and success.

Protocol A: Chemoselective Nitro Reduction for VLA-4 Inhibitor Synthesis

MDFNPA is a critical precursor in the synthesis of α4β1 integrin (VLA-4) inhibitors, which are used to treat autoimmune diseases by preventing leukocyte adhesion[1]. The first step requires reducing the nitro group to an aniline.

  • The Causality of Reagent Choice: Why use Tin(II) chloride ( SnCl2​ ) over standard Palladium on Carbon ( Pd/C ) catalytic hydrogenation? While Pd/C is highly efficient for standard nitrophenylacetates like MNPA, the 2,5-difluoro substitution in MDFNPA introduces a severe risk of hydrodefluorination (cleavage of the C-F bond) under pressurized hydrogen. SnCl2​ provides a chemoselective reduction of the nitro group to the amine without disturbing the sensitive C-F bonds[1].

  • Step-by-Step Methodology:

    • Dissolve MDFNPA (1.0 eq) in anhydrous Ethanol (0.25 M concentration).

    • Add SnCl2​ (3.0 eq) portion-wise at room temperature to control the initial exothermic reaction.

    • Reflux the mixture for 18 hours.

    • Remove the solvent in vacuo, dissolve the residue in CHCl3​ , and quench by pouring into an ice-water/4M NaOH mixture to neutralize tin salts.

    • Extract the organic layer, dry over MgSO4​ , and concentrate.

  • Self-Validation Loop: Monitor the reaction via LC-MS. A successful chemoselective reduction yields an [M+H]+ shift of exactly -30 Da (loss of two oxygen atoms, addition of two protons). If hydrodefluorination occurs, the mass spectrum will immediately flag an anomalous -18 Da shift per lost fluorine atom, indicating a failure in chemoselectivity.

Workflow Step1 MDFNPA (Starting Material) Step2 Chemoselective Nitro Reduction (SnCl2, EtOH) Step1->Step2 Heat, 18h Step3 Fluoro-Aniline Intermediate Step2->Step3 Workup Val1 LC-MS Validation: Observe [M+H]+ shift No defluorination Step2->Val1 Step4 Amide Coupling (VLA-4 Inhibitor) Step3->Step4 + R-COOH

Self-validating synthetic workflow of MDFNPA in VLA-4 integrin inhibitor development.

Protocol B: Enzymatic Hydrolysis Kinetics (Esterase Assay)

Nitrophenylacetates are classic substrates for measuring esterase or lipase activity. However, MDFNPA provides a unique kinetic profile.

  • The Causality of Analytical Choice: Why use a pH-stat titrator instead of standard HPLC for real-time kinetics? The enzymatic cleavage of the methyl ester generates 2,5-difluoro-4-nitrophenylacetic acid. Because the difluoro substitution lowers the pKa of this acid well below the 3.85 pKa of the unsubstituted analog[2][4], the product is instantaneously and fully deprotonated at physiological pH (7.4), releasing a stoichiometric equivalent of protons.

  • Step-by-Step Methodology:

    • Prepare a 1 mM solution of MDFNPA in a weakly buffered aqueous solution (e.g., 2 mM PBS, pH 7.4) containing 5% DMSO to ensure substrate solubility.

    • Place the solution in a temperature-controlled reaction vessel (37°C) equipped with a pH-stat autotitrator loaded with 0.01 M NaOH.

    • Inject the purified esterase enzyme to initiate the reaction.

    • The pH-stat will automatically dispense NaOH to maintain pH 7.4 as the highly acidic 2,5-difluoro-4-nitrophenylacetic acid is generated.

  • Self-Validation Loop: The pH-stat creates a closed, self-validating loop. The volume of NaOH titrant added perfectly correlates with the molar conversion of the ester. If the enzyme denatures or the substrate precipitates, the titration curve will immediately plateau, providing real-time validation of assay health without waiting for post-run chromatographic analysis.

Sources

Comparative

A Comparative Spectroscopic Guide to Methyl 2,5-difluoro-4-nitrophenylacetate: An In-Depth ¹H and ¹³C NMR Analysis

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering profound insights into molecular architecture. This guide provides a detailed spectroscopic analysis of Methyl 2,5-difluoro-4-nitrophenylacetate, a compound of interest due to its polysubstituted aromatic ring, which presents a rich case for NMR interpretation.

We will dissect the ¹H and ¹³C NMR spectra, comparing them with structurally simpler analogues to understand the nuanced electronic effects of its substituents. This comparative approach not only validates the structural assignment but also serves as an educational framework for researchers interpreting complex spectra.

Structural Elucidation of Methyl 2,5-difluoro-4-nitrophenylacetate

The structure of Methyl 2,5-difluoro-4-nitrophenylacetate features a highly substituted benzene ring. The presence of two electron-withdrawing fluorine atoms and a powerful nitro group dramatically influences the electron density distribution across the ring, leading to predictable and informative shifts in the NMR spectra.

Caption: Structure of Methyl 2,5-difluoro-4-nitrophenylacetate with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR data for the target molecule. These predictions are based on established substituent effects and analysis of related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Notes
H6 ~7.8 - 8.0 dd (doublet of doublets) ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz Deshielded by adjacent nitro group and fluorine atom. Coupled to F at C5 and H3.
H3 ~7.5 - 7.7 dd (doublet of doublets) ³J(H-F) ≈ 10-12 Hz, ⁴J(H-H) ≈ 2-3 Hz Deshielded by adjacent fluorine atom. Coupled to F at C2 and H6.
CH₂ (C7) ~3.9 - 4.1 s (singlet) - Methylene protons adjacent to the aromatic ring and carbonyl group.

| OCH₃ (C10) | ~3.7 - 3.8 | s (singlet) | - | Methyl ester protons. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Assignment Notes
C8 (C=O) ~168 - 170 s Carbonyl carbon of the ester.
C5 ~155 - 158 d, ¹J(C-F) ≈ 250-260 Hz Aromatic carbon directly bonded to fluorine; significantly deshielded.
C2 ~152 - 155 d, ¹J(C-F) ≈ 245-255 Hz Aromatic carbon directly bonded to fluorine; significantly deshielded.
C4 ~140 - 143 s Aromatic carbon bonded to the nitro group.
C1 ~130 - 133 t, ³J(C-F) ≈ 3-5 Hz Quaternary aromatic carbon attached to the acetate group.
C6 ~118 - 121 d, ²J(C-F) ≈ 20-25 Hz Aromatic carbon adjacent to a fluorine atom.
C3 ~115 - 118 d, ²J(C-F) ≈ 20-25 Hz Aromatic carbon adjacent to a fluorine atom.
OCH₃ (C10) ~52 - 54 s Methyl ester carbon.

| CH₂ (C7) | ~40 - 42 | s | Methylene carbon. |

Comparative Analysis: Understanding Substituent Effects

To appreciate the spectral characteristics of Methyl 2,5-difluoro-4-nitrophenylacetate, it is instructive to compare its NMR data with simpler analogues. This comparison highlights how the addition of fluorine and nitro groups systematically alters the chemical environment of the protons and carbons.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound Ar-H CH₂ OCH₃
Methyl phenylacetate[1][2] ~7.27 (m, 5H) ~3.60 (s, 2H) ~3.65 (s, 3H)
Methyl p-nitrophenylacetate[3] ~8.2 (d, 2H), ~7.5 (d, 2H) ~3.8 (s, 2H) ~3.7 (s, 3H)

| Methyl 2,5-difluoro-4-nitrophenylacetate | ~7.8-8.0 (dd, 1H), ~7.5-7.7 (dd, 1H) | ~3.9-4.1 (s, 2H) | ~3.7-3.8 (s, 3H) |

Analysis of ¹H NMR Trends:

  • Parent Compound (Methyl phenylacetate): The aromatic protons of methyl phenylacetate appear as a complex multiplet around 7.27 ppm, typical for a monosubstituted benzene ring.[1][2] The methylene (CH₂) and methoxy (OCH₃) protons are found at approximately 3.60 and 3.65 ppm, respectively.[1]

  • Effect of the Nitro Group (Methyl p-nitrophenylacetate): The introduction of a strong electron-withdrawing nitro group at the para-position dramatically deshields the aromatic protons.[3] Protons ortho to the nitro group are shifted downfield to ~8.2 ppm, while those meta are at ~7.5 ppm. This is due to the group's strong inductive and resonance withdrawing effects. The methylene protons are also slightly deshielded.

  • Combined Effects of Fluoro and Nitro Groups (Target Compound): In our target molecule, the aromatic protons are significantly deshielded, appearing in the ~7.5-8.0 ppm range. The fluorine atoms and the nitro group act synergistically to withdraw electron density from the ring. The observed doublet of doublets splitting pattern is a direct result of coupling to both the adjacent fluorine atoms and the other aromatic proton.

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound Ar-C (Substituted) Ar-C (Unsubstituted) C=O CH₂ OCH₃
Methyl phenylacetate[1][4] ~134.1 (C-ipso) ~129.3, ~128.6, ~127.1 ~171.9 ~41.1 ~51.9
Methyl p-nitrophenylacetate[3] ~142 (C-ipso), ~147 (C-NO₂) ~130, ~124 ~171 ~41 ~52

| Methyl 2,5-difluoro-4-nitrophenylacetate | ~155-158 (C-F), ~152-155 (C-F), ~140-143 (C-NO₂), ~130-133 (C-ipso) | ~118-121, ~115-118 | ~168-170 | ~40-42 | ~52-54 |

Analysis of ¹³C NMR Trends:

  • Parent Compound (Methyl phenylacetate): The aromatic carbons resonate between ~127-134 ppm, and the carbonyl carbon is at ~171.9 ppm.[1][4]

  • Effect of the Nitro Group (Methyl p-nitrophenylacetate): The carbon bearing the nitro group is strongly deshielded (~147 ppm).[3]

  • Combined Effects of Fluoro and Nitro Groups (Target Compound): The most striking features are the large downfield shifts for the carbons directly attached to fluorine (C2 and C5), predicted to be in the ~152-158 ppm range. This is a characteristic effect of fluorine. Furthermore, these signals will appear as doublets due to strong one-bond C-F coupling (¹J(C-F)), a definitive diagnostic feature. The other aromatic carbons are also shifted according to the combined electronic influences of all three substituents.

Experimental Protocol for High-Quality NMR Acquisition

Achieving high-resolution, reliable NMR data is contingent upon meticulous sample preparation and proper instrument setup. The following protocol provides a robust methodology for analyzing compounds like Methyl 2,5-difluoro-4-nitrophenylacetate.

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Safety & Regulatory Compliance

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